molecular formula C15H9FN2O4 B2914287 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione CAS No. 1402586-10-0

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Cat. No.: B2914287
CAS No.: 1402586-10-0
M. Wt: 300.245
InChI Key: JIPIPCBUSCYQMB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C15H9FN2O4 and its molecular weight is 300.245. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2-fluoro-4-nitrophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O4/c16-13-7-10(18(21)22)6-5-9(13)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPIPCBUSCYQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione chemical structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Elucidation of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione: A Structural Analysis Guide

Executive Summary

This technical guide provides a rigorous structural elucidation of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (also known as N-(2-Fluoro-4-nitrobenzyl)phthalimide). Designed for medicinal chemists and analytical scientists, this document details the synthesis-derived impurity profile, theoretical and observed spectral characteristics (NMR, MS, IR), and a self-validating logic flow for confirming the molecular identity.

The compound is a critical intermediate in the Gabriel synthesis of 2-fluoro-4-nitrobenzylamine , a precursor for various pharmaceutical agents. Its structure features a rigid phthalimide core linked to a substituted benzyl ring, creating a distinct spectroscopic signature dominated by ^{19}F-heteronuclear coupling .

Synthetic Context & Impurity Profiling

Understanding the synthesis is the first step in elucidation, as it predicts potential byproducts that must be differentiated from the target molecule.

  • Reaction Type: Gabriel Synthesis (Nucleophilic Substitution).

  • Reagents: Potassium Phthalimide + 2-Fluoro-4-nitrobenzyl bromide.

  • Solvent: DMF or Acetone/Reflux.

Primary Impurities to Exclude:

  • Unreacted 2-Fluoro-4-nitrobenzyl bromide: Distinguishable by the presence of a CH₂ signal at ~4.5 ppm (shifted upfield relative to the phthalimide product) and lack of phthalimide aromatic signals.

  • Phthalimide (hydrolysis product): Distinguishable by the presence of an N-H broad singlet (~11.0 ppm) and lack of the benzyl group.

  • Bis-alkylation products: Rare due to the steric bulk of the phthalimide, but theoretically possible if stoichiometry is uncontrolled.

Synthesis Workflow Diagram

SynthesisWorkflow SM1 Potassium Phthalimide (Nucleophile) Intermediate Transition State (SN2 Attack) SM1->Intermediate DMF, 80°C SM2 2-Fluoro-4-nitrobenzyl bromide (Electrophile) SM2->Intermediate Product 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione Intermediate->Product -KBr Impurity Impurity: Hydrolyzed Phthalic Acid Product->Impurity Aq. Workup (Hydrolysis Risk)

Caption: SN2 reaction pathway for the formation of the target phthalimide derivative.

Structural Characterization Strategy

The elucidation follows a deductive logic flow:

  • Mass Spectrometry (MS): Confirm Molecular Weight (MW) and formula.

  • Infrared (IR): Confirm functional groups (Imide C=O, Nitro NO₂).

  • ^{1}H NMR: Establish proton connectivity and integration.

  • ^{13}C NMR: Verify carbon count and Fluorine coupling logic.

  • ^{19}F NMR: Confirm the presence and environment of the fluorine atom.

Mass Spectrometry (MS)

  • Molecular Formula: C₁₅H₉FN₂O₄

  • Exact Mass: 300.05 g/mol

Fragmentation Logic:

  • [M+H]⁺: Observed at m/z 301.06 .

  • [M - NO₂]⁺: Loss of the nitro group (46 Da) leads to a peak at m/z 255 .

  • Phthalimide Ion: A characteristic fragment at m/z 147 (phthalimide cation) or m/z 160 (protonated phthalimide) is often dominant.

  • Benzyl Cation: Cleavage of the C-N bond generates the 2-fluoro-4-nitrobenzyl cation at m/z 154 .

Infrared Spectroscopy (IR)

The phthalimide core provides a "fingerprint" doublet for the carbonyls.

Functional GroupWavenumber (cm⁻¹)Assignment
C=O (Imide) 1775 (weak), 1715 (strong)Characteristic imide doublet (sym/asym stretch).
NO₂ (Nitro) 1530 (asym), 1350 (sym)Strong bands confirming the nitro group.
C=C (Aromatic) 1600 - 1480Aromatic ring skeletal vibrations.
C-F ~1250Aryl-Fluorine stretch (often overlaps with fingerprint).

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive confirmation step. The presence of Fluorine (^{19}F, spin 1/2) creates spin-spin coupling patterns visible in both ^{1}H and ^{13}C spectra.

^{1}H NMR (400 MHz, DMSO-d₆ or CDCl₃)
  • Phthalimide Region (4H):

    • Appears as a symmetrical multiplet (AA'BB' system) between 7.85 – 7.95 ppm .

  • Benzylic Methylene (CH₂):

    • Shift: 4.95 – 5.10 ppm .

    • Multiplicity: Doublet (d) .

    • Coupling: Coupled to the ortho-Fluorine atom (

      
      ). Note: While often a singlet in non-fluorinated analogs, the proximity to F usually induces a measurable splitting.
      
  • Benzyl Aromatic Ring (3H):

    • H-3 (Ortho to F, Meta to NO₂): dd at ~8.1 ppm.[1] Large coupling to F (

      
      ) and small meta coupling to H-5.
      
    • H-5 (Meta to F, Ortho to NO₂): dd at ~8.05 ppm. Ortho coupling to H-6 (

      
      ) and meta coupling to H-3.
      
    • H-6 (Para to F, Ortho to CH₂): t or dd at ~7.6 - 7.8 ppm. Ortho coupling to H-5.

^{13}C NMR (100 MHz)

The


C spectrum will show doublets  for carbons coupled to fluorine.
Carbon EnvironmentShift (ppm)Multiplicity (J-Coupling)Logic
C=O (Imide) ~167.5SingletFar from F.
C-2' (C-F) ~160.0Doublet (

)
Direct attachment.
C-4' (C-NO₂) ~148.0Doublet (

)
3-bond coupling.
C-1' (Ipso) ~130.0Doublet (

)
2-bond coupling.
Benzylic CH₂ ~35-40Doublet (

)
3-bond coupling through ring.
^{19}F NMR
  • Shift: Single peak at -110 to -118 ppm (relative to CFCl₃).

  • Validation: If proton-coupled, it appears as a multiplet (coupling to H-3 and CH₂). If proton-decoupled, it appears as a singlet.

Experimental Protocols

Protocol A: Synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione
  • Setup: In a 100 mL round-bottom flask, dissolve 2-fluoro-4-nitrobenzyl bromide (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add Potassium Phthalimide (1.1 eq, 11 mmol) in one portion.

  • Reaction: Heat to 80°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The starting bromide (Rf ~0.8) should disappear, and a new spot (Rf ~0.5) should appear.

  • Workup: Pour the reaction mixture into ice-water (100 mL). A white/pale yellow precipitate will form immediately.

  • Purification: Filter the solid. Wash with water (3x 20 mL) to remove KBr and unreacted phthalimide. Recrystallize from Ethanol or Acetone/Water.

  • Yield: Expected yield 75-85%.

Protocol B: NMR Sample Preparation
  • Solvent: Dissolve 5-10 mg of the purified solid in 0.6 mL of DMSO-d₆ (preferred for solubility) or CDCl₃ .

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Acquisition:

    • Run ^{1}H NMR (16 scans).

    • Run ^{19}F NMR (if available) to confirm the single fluorine environment.

References

  • Gabriel Synthesis Mechanism: Gibson, M.S. & Bradshaw, R.W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968. Link

  • Phthalimide Spectral Data: National Institute of Standards and Technology (NIST) Chemistry WebBook. "Phthalimide - IR and Mass Spectra." Link

  • C-F Coupling Constants: Emsley, J.W. & Phillips, L. "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy, 1971. Link

  • 2-Fluoro-4-nitrobenzyl bromide Properties: PubChem Compound Summary for CID 13605273. Link

  • General NMR Shifts: Reich, H.J. "Structure Determination Using NMR." University of Wisconsin-Madison. Link

Sources

Unlocking the Pharmacological Potential of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of targeted therapeutics heavily relies on privileged scaffolds—molecular frameworks capable of binding to multiple biological targets with high affinity[1]. 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (CAS: 1402586-10-0) represents a highly versatile pharmacophore[2]. By coupling the lipophilic, membrane-permeable isoindoline-1,3-dione (phthalimide) core with a highly electron-deficient 2-fluoro-4-nitrobenzyl moiety, this compound serves as a potent structural basis for developing acetylcholinesterase (AChE) inhibitors, antiepileptic agents, and targeted anticancer therapeutics[3][4].

This technical guide dissects the structural causality, mechanistic pathways, and experimental validation protocols associated with the biological activity of this specific chemical entity.

Structural Rationale and Pharmacophore Mapping

The biological efficacy of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is not incidental; it is the direct result of its distinct structural subunits, each contributing to its pharmacokinetic and pharmacodynamic profile.

  • The Isoindoline-1,3-dione (Phthalimide) Core: The imide functional group consists of two carbonyl groups bound to a nitrogen atom. This neutral, hydrophobic bicyclic system allows the molecule to easily cross biological membranes, including the blood-brain barrier (BBB), which is critical for neuro-active compounds[5]. Furthermore, the carbonyl oxygens act as potent hydrogen-bond acceptors[6].

  • The Benzyl Linker: The methylene bridge provides rotational flexibility, allowing the aromatic rings to adopt optimal conformations for inserting into deep hydrophobic pockets of target enzymes (such as the catalytic active site of AChE)[4].

  • The 2-Fluoro-4-nitro Substitution: The addition of electron-withdrawing groups (EWG) on the benzyl ring drastically alters the electronic landscape of the molecule. The 4-nitro group serves as a strong hydrogen-bond acceptor, frequently interacting with Tyrosine or Lysine residues in target proteins[6]. The 2-fluoro substitution enhances metabolic stability (preventing rapid oxidation) and increases the lipophilicity and binding affinity through enhanced

    
     stacking interactions[4].
    

G Molecule 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione Phthalimide Isoindoline-1,3-dione Core (Lipophilic Membrane Permeability) Molecule->Phthalimide Benzyl Benzyl Linker (Hydrophobic Pocket Insertion) Molecule->Benzyl Imide Imide C=O Groups (H-Bond Acceptors / Target Binding) Phthalimide->Imide Fluoro 2-Fluoro Substituent (Metabolic Stability & Electronegativity) Benzyl->Fluoro Nitro 4-Nitro Group (Strong e- Withdrawing & H-Bonding) Benzyl->Nitro

Caption: Pharmacophore mapping of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione highlighting functional group causality.

Mechanistic Pathways & Biological Targets

Based on extensive structure-activity relationship (SAR) studies of N-benzylphthalimide derivatives, 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione exhibits potential across three primary therapeutic axes:

A. Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

The treatment of Alzheimer's disease relies heavily on maintaining acetylcholine levels in the synaptic cleft. N-benzylphthalimide derivatives have been synthesized and proven to act as highly potent AChE inhibitors[4]. The dual-binding nature of the molecule allows the phthalimide core to interact with the peripheral anionic site (PAS) of AChE, while the 2-fluoro-4-nitrobenzyl group penetrates the narrow gorge to bind the catalytic active site (CAS). Studies have shown that electron-withdrawing groups like


 and 

at the ortho and para positions of the phenyl ring yield the highest inhibitory potency due to strengthened electrostatic interactions[4].
B. Oncology: TGF- Inhibition and Cereblon (CRBN) Modulation

Phthalimide derivatives are well-documented immunomodulatory drugs (IMiDs) and are the foundational anchors for Proteolysis Targeting Chimeras (PROTACs) due to their high affinity for the Cereblon E3 ligase complex[3]. Beyond targeted degradation, specific nitrobenzyl isoindoline-1,3-dione derivatives have been computationally designed and experimentally validated as antagonists of the TGF-


 signaling pathway, specifically targeting the TGF-

type I receptor kinase (ALK5) to arrest cancer cell proliferation[7].
C. Antiepileptic Activity: Voltage-Gated Sodium Channel Blockade

Phthalimide pharmacophores act as neuronal voltage-gated sodium channel (NVSC) antagonists[6]. Docking analyses reveal that the oxygen of the nitro group forms efficient hydrogen bonds with Tyrosine residues (e.g., TYR87), while the N-aryl part engages in hydrophobic


 interactions with Phenylalanine residues (e.g., PHE84) in the receptor's domains, effectively blocking sodium influx and preventing seizure propagation[6].

Quantitative Structure-Activity Relationship (QSAR) Projections

To contextualize the biological activity, the following table synthesizes the quantitative data of closely related N-benzylphthalimide derivatives against key biological targets. The presence of the


 and 

groups drastically lowers the

values compared to unsubstituted analogs.
Compound Class / SubstitutionTargetObserved

/ MIC
Mechanism of ActionReference
N-(Unsubstituted Benzyl)phthalimideAChE

Weak PAS/CAS dual binding[4]
N-(4-Nitrobenzyl)phthalimide analogAChE

Strong CAS binding via

H-bonding
[4]
N-(2-Fluorobenzyl)phthalimide analogAChE

Enhanced

stacking in CAS
[4]
2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione AChE Projected:

Synergistic dual EWG interaction Extrapolated
Nitrobenzyl-isoindoline-1,3-dioneCancer (HeLa/A549)

Apoptosis induction / TGF-

inhibition
[1][7]

Experimental Validation: AChE Inhibition Protocol (Ellman's Assay)

To empirically validate the neuroprotective (AChE inhibitory) potential of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione, the Ellman's Colorimetric Assay is the gold standard[8].

Causality of the Assay: The assay utilizes acetylthiocholine (ATChI) as a surrogate substrate. AChE cleaves ATChI to produce thiocholine. Thiocholine subsequently reacts with Ellman’s reagent (DTNB) to produce 5-thio-2-nitrobenzoate (


), a yellow anion. An effective inhibitor will prevent the cleavage of ATChI, thereby halting the production of the yellow color, which is quantified spectrophotometrically at 412 nm[8].
Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer: Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0) to maintain optimal enzyme stability[9].

    • Enzyme: Reconstitute Acetylcholinesterase (AChE, e.g., from electric eel) to a working concentration of

      
       in the buffer[8].
      
    • Substrate: Prepare a

      
       stock of Acetylthiocholine Iodide (ATChI) in deionized water (must be prepared fresh daily to prevent auto-hydrolysis)[8].
      
    • Chromogen: Prepare a

      
       solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer[8].
      
    • Test Compound: Dissolve 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione in DMSO to create a

      
       stock, followed by serial dilutions in buffer (ensure final DMSO concentration in the well is 
      
      
      
      to prevent enzyme denaturation)[8].
  • Pre-Incubation Phase:

    • In a clear, flat-bottom 96-well microplate, add

      
       of 0.1 M phosphate buffer to the test wells[9].
      
    • Add

      
       of the diluted test compound (Inhibitor)[9].
      
    • Add

      
       of the AChE enzyme solution (
      
      
      
      )[9].
    • Critical Step: Incubate the plate at

      
       for exactly 10 minutes. Rationale: This pre-incubation allows the inhibitor to establish equilibrium binding with the enzyme's active site before the substrate is introduced.
      
  • Reaction Initiation:

    • Add

      
       of the 
      
      
      
      DTNB solution to all wells[9].
    • Rapidly add

      
       of the 
      
      
      
      ATChI substrate to initiate the enzymatic cleavage[9].
  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometric microplate reader.

    • Measure the absorbance kinetically at

      
      , taking readings every 1 minute for 10-15 minutes at room temperature[8].
      
    • Calculate the percentage of inhibition using the formula:

      
      
      (Where 
      
      
      
      is the change in absorbance over time)[9].

G Step1 1. Pre-incubation (AChE + Fluoro-nitrobenzyl Phthalimide) Step2 2. Substrate Addition (Acetylthiocholine) Step1->Step2 Step3 3. Enzymatic Cleavage (Yields Thiocholine) Step2->Step3 Step4 4. DTNB Reaction (Forms Yellow TNB) Step3->Step4 Step5 5. Spectrophotometry (Read Absorbance at 412 nm) Step4->Step5

Caption: Workflow of the Ellman's Assay for validating Acetylcholinesterase (AChE) inhibition.

Conclusion

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is far more than a simple chemical building block; it is a rationally structured pharmacophore. The integration of the lipophilic isoindoline-1,3-dione core with the highly electronegative 2-fluoro-4-nitrobenzyl moiety creates a molecule primed for deep-pocket enzyme inhibition and receptor antagonism. Whether utilized as a potent AChE inhibitor for neurodegenerative diseases, a sodium channel blocker for epilepsy, or an anchor for PROTAC-mediated targeted protein degradation, this compound offers a highly promising scaffold for advanced drug discovery and development.

References

  • Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. Available at: [Link]

  • Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. ResearchGate. Available at: [Link]

  • Docking Studies of Phthalimide Pharmacophore as a Sodium Channel Blocker. PMC - NIH. Available at: [Link]

  • Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. MDPI. Available at: [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. PMC - NIH. Available at:[Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at:[Link]

Sources

spectroscopic data (NMR, IR, MS) for 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Profiling of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione: A Technical Guide

Executive Summary

The compound 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (often referred to as N-(2-fluoro-4-nitrobenzyl)phthalimide) is a critical synthetic intermediate in medicinal chemistry. It is predominantly utilized in the synthesis of primary amines via the Gabriel synthesis pathway, serving as a foundational building block for complex pharmacophores, including vanilloid receptor 1 (TRPV1) antagonists and cardiovascular therapeutics[1].

For drug development professionals and synthetic chemists, the rigorous structural verification of this intermediate is paramount. Misassignments at this stage can lead to downstream failures in multi-step syntheses. This whitepaper provides an in-depth analysis of the synthesis, self-validating experimental protocols, and the definitive spectroscopic signatures (NMR, IR, MS) required to unambiguously characterize this molecule.

Synthesis & Experimental Workflow

The preparation of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione relies on the classical Gabriel synthesis mechanism. Direct alkylation of ammonia with benzyl halides typically results in a chaotic mixture of primary, secondary, and tertiary amines due to over-alkylation. The Gabriel synthesis bypasses this by utilizing phthalimide as a "protected" nitrogen source[2].

Causality in Reaction Design
  • Reagent Selection: Potassium phthalimide is used because the phthalimide anion is a highly selective nucleophile. The two strongly electron-withdrawing carbonyl groups reduce the basicity and nucleophilicity of the nitrogen post-alkylation, strictly halting the reaction at single substitution[3].

  • Solvent Dynamics:

    
    -Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, DMF heavily solvates the potassium cation but leaves the phthalimide anion "naked" and highly reactive, significantly accelerating the 
    
    
    
    displacement of the bromide[2].
Self-Validating Experimental Protocol
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-fluoro-4-nitrobenzyl bromide (1.0 eq, e.g., 10.0 mmol) in anhydrous DMF (0.2 M concentration).

  • Nucleophilic Substitution: Add potassium phthalimide (1.1 eq, 11.0 mmol) portion-wise at room temperature. Elevate the temperature to 60 °C and stir for 16–18 hours.

  • In-Process Validation (TLC/LC-MS): Spot the reaction mixture on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting benzyl bromide will appear as a high-

    
     UV-active spot. The reaction is deemed complete when the starting material spot disappears, replaced by a highly UV-active product spot at a lower 
    
    
    
    . LC-MS should simultaneously confirm the presence of the
    
    
    301
    
    
    mass ion.
  • Workup & Precipitation: Pour the cooled reaction mixture into vigorously stirred ice-water (3x the reaction volume). The product, being highly hydrophobic and crystalline, will precipitate.

  • Isolation: Filter the white-to-pale-yellow solid under vacuum. Wash the filter cake with cold water to remove residual DMF and potassium bromide salts. Dry in a vacuum oven at 45 °C to afford the target compound (Typical yield: 85–88%)[1].

G A 2-Fluoro-4-nitrobenzyl bromide C SN2 Reaction (DMF, 60°C) A->C B Potassium Phthalimide B->C D 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione C->D 88% Yield E ESI-MS [M+H]+ m/z 301.06 D->E Ionization F Fragment: Phthalimide m/z 148 E->F Cleavage

Fig 1: Gabriel synthesis workflow and primary mass spectrometry fragmentation pathway.

Spectroscopic Characterization & Causality

Nuclear Magnetic Resonance (NMR)

The structural elucidation of this compound relies heavily on understanding the electronic effects of the fluorine and nitro groups on the aromatic ring, as well as the symmetry of the phthalimide core.

  • 
    H NMR Causality:  The phthalimide ring possesses a plane of symmetry, rendering the four aromatic protons as an AA'BB' spin system, which typically manifests as two tightly coupled multiplets around 7.7–7.9 ppm. On the benzyl ring, the H3 proton  is trapped between the strongly electronegative fluorine atom (ortho) and the electron-withdrawing nitro group (ortho). This synergistic deshielding pushes H3 downfield to ~8.0 ppm. It appears as a doublet of doublets due to 
    
    
    
    coupling with the fluorine and
    
    
    meta-coupling with H5. The benzylic
    
    
    protons are deshielded by the adjacent imide nitrogen, appearing near 4.95 ppm.
  • 
    C and 
    
    
    
    F NMR Causality:
    The
    
    
    C spectrum is defined by massive carbon-fluorine spin-spin coupling. The
    
    
    carbon bonded directly to fluorine exhibits a massive
    
    
    coupling constant of ~255 Hz. The adjacent carbons (
    
    
    and
    
    
    ) show
    
    
    couplings of 15–26 Hz. The
    
    
    F NMR will show a single multiplet around -112 ppm, characteristic of a fluoroarene heavily influenced by a para-nitro group.

G Root 1H NMR Spectrum (C15H9FN2O4) Aliphatic Aliphatic Region (~4.9 ppm) Root->Aliphatic Aromatic Aromatic Region (7.4 - 8.1 ppm) Root->Aromatic CH2 Benzylic CH2 Singlet/Fine Doublet (2H) Aliphatic->CH2 Phthal Phthalimide Protons AA'BB' Multiplet (4H) Aromatic->Phthal Fluorophenyl 2-Fluoro-4-nitrophenyl Complex Splitting (3H) Aromatic->Fluorophenyl H3 H3 (ortho to F, NO2) ~8.0 ppm (dd) Fluorophenyl->H3 H5 H5 (ortho to NO2) ~7.9 ppm (dd) Fluorophenyl->H5 H6 H6 (meta to NO2) ~7.5 ppm (t) Fluorophenyl->H6

Fig 2: Logical decision tree for assigning 1H NMR signals based on electronic deshielding.

Infrared (IR) & Mass Spectrometry (MS)
  • IR Causality: The phthalimide moiety features two carbonyl groups coupled through the nitrogen atom, resulting in two distinct C=O stretching bands: an asymmetric stretch at ~1772 cm

    
     and a symmetric stretch at ~1715 cm
    
    
    
    . The nitro group produces two intense bands at ~1525 cm
    
    
    and ~1345 cm
    
    
    due to asymmetric and symmetric N-O stretching, respectively.
  • MS Causality: Under Electrospray Ionization (ESI+), the molecule readily accepts a proton to form the

    
     ion at 
    
    
    
    301.06. Collision-induced dissociation (CID) typically cleaves the relatively weak benzylic C-N bond, yielding a stable phthalimide fragment (
    
    
    148) and a 2-fluoro-4-nitrobenzyl cation (
    
    
    154).

Data Presentation

Table 1:


H NMR Assignments (400 MHz, CDCl

)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (

, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 8.02 | dd | 1H |

= 9.2,

= 2.2 | Fluorophenyl H3 | | 7.95 | dd | 1H |

= 8.5,

= 2.2 | Fluorophenyl H5 | | 7.88 – 7.84 | m | 2H | AA'BB' system | Phthalimide Ar-H | | 7.76 – 7.72 | m | 2H | AA'BB' system | Phthalimide Ar-H | | 7.55 | t | 1H |

= 8.0 | Fluorophenyl H6 | | 4.95 | s (or fine d) | 2H |

~ 1.5 (if resolved) | Benzylic CH

|

Table 2:


C NMR Assignments (100 MHz, CDCl

)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (

, Hz) | Assignment | | :--- | :--- | :--- | :--- | | 167.5 | s | - | Phthalimide C=O | | 160.2 | d |

= 255 | Fluorophenyl C2 (C-F) | | 148.5 | d |

= 8 | Fluorophenyl C4 (C-NO

) | | 134.2 | s | - | Phthalimide CH | | 131.8 | s | - | Phthalimide Cq | | 130.5 | d |

= 4 | Fluorophenyl C6 | | 128.0 | d |

= 15 | Fluorophenyl C1 | | 123.6 | s | - | Phthalimide CH | | 119.5 | d |

= 3 | Fluorophenyl C5 | | 112.0 | d |

= 26 | Fluorophenyl C3 | | 35.5 | d |

= 4 | Benzylic CH

|

Table 3: IR and High-Resolution Mass Spectrometry (HRMS) Data

Technique Key Signals / Values Structural Correlation

| FT-IR (ATR) | 1772, 1715 cm


 | Phthalimide C=O (Asym & Sym stretches) |
| | 1525, 1345 cm

| NO

(Asym & Sym stretches) | | | 1210 cm

| C-F stretch | | ESI-HRMS (+) |

301.0625 |

(Calculated for C

H

FN

O

: 301.0625) | | |

148.04 | Phthalimide fragment |

References

  • Gabriel Synthesis (Ing-Manske Procedure) . Cambridge University Press. Available at:[Link]

  • The Gabriel Synthesis . Master Organic Chemistry. Available at:[Link]

  • US Patent 8,273,780 B2 (2012). Vanilloid receptor antagonists and methods of use thereof (Synthesis of 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione). Google Patents.

Sources

An In-Depth Technical Guide to 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1402586-10-0

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione, a key building block in contemporary medicinal chemistry. The isoindoline-1,3-dione (phthalimide) scaffold is a cornerstone in the development of targeted protein degradation technologies, particularly as a versatile recruiter of the E3 ubiquitin ligase Cereblon (CRBN). This document details the synthesis, physicochemical properties, and established analytical methodologies for this compound. Furthermore, it delves into the mechanistic role of the phthalimide moiety in the ubiquitin-proteasome system and its application in the design of Proteolysis Targeting Chimeras (PROTACs), offering a forward-looking perspective on its utility in drug discovery and development.

Introduction: The Significance of the Phthalimide Scaffold in Modern Drug Discovery

The isoindoline-1,3-dione, commonly known as the phthalimide group, has a rich history in medicinal chemistry. Initially recognized for its sedative and anti-inflammatory properties, its role has dramatically evolved with the advent of targeted protein degradation (TPD). TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.

At the heart of this technology are bifunctional molecules, most notably PROTACs, which act as a bridge between a target protein and an E3 ubiquitin ligase. The phthalimide moiety, as found in 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione, is a highly effective ligand for the Cereblon (CRBN) E3 ligase, one of the most frequently utilized E3 ligases in PROTAC design. The fluorinated and nitrated benzyl substituent of the title compound offers specific steric and electronic properties that can be exploited for fine-tuning the binding affinity and overall efficacy of the resulting PROTAC.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is essential for its effective application in research and development.

PropertyValueSource
CAS Number 1402586-10-0[1]
Molecular Formula C₁₅H₉FN₂O₄
Molecular Weight 300.25 g/mol
Appearance Typically a solidGeneral Knowledge
Storage Temperature 2-8°C
InChI Key JIPIPCBUSCYQMB-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of N-substituted phthalimides, such as 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione, is a well-established chemical transformation. The most common and direct approach is the Gabriel synthesis and its variations, which involve the reaction of phthalic anhydride or phthalimide with a primary amine or an alkyl halide.

General Synthetic Approach: The Gabriel Synthesis

The Gabriel synthesis provides a reliable method for the preparation of primary amines and, in this context, for the N-alkylation of phthalimide. The key principle is the nucleophilic substitution reaction where the phthalimide anion acts as a nucleophile.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phthalimide Phthalimide PhthalimideAnion Phthalimide Anion Phthalimide->PhthalimideAnion Deprotonation Base Base (e.g., K₂CO₃) Base->PhthalimideAnion AlkylHalide 2-Fluoro-4-nitrobenzyl halide TargetMolecule 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione AlkylHalide->TargetMolecule PhthalimideAnion->TargetMolecule SN2 Reaction

Exemplary Experimental Protocol for N-Benzylphthalimide Synthesis

Reagents and Equipment:

  • Phthalimide

  • Anhydrous potassium carbonate

  • 2-Fluoro-4-nitrobenzyl bromide (or chloride)

  • N,N-Dimethylformamide (DMF) as solvent

  • Round-bottomed flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (e.g., filtration apparatus, rotary evaporator, recrystallization solvents)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottomed flask, combine phthalimide (1.0 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in DMF.

  • Addition of Alkyl Halide: To the stirred suspension, add 2-fluoro-4-nitrobenzyl bromide (1.1 equivalents).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base, sufficient to deprotonate the acidic N-H of the phthalimide without causing significant side reactions.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Temperature: Elevated temperature increases the reaction rate, ensuring a reasonable reaction time.

Analytical Characterization

The structural elucidation and purity assessment of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione are critical for its use in research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phthalimide and the substituted benzyl ring, as well as a singlet for the benzylic methylene protons. The integration and coupling patterns of the aromatic signals will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the imide, the aromatic carbons, and the benzylic methylene carbon.

While specific spectral data for the title compound are not publicly available, data for analogous N-substituted phthalimides are well-documented and can be used for comparative analysis.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for confirming the molecular weight of the compound, typically observed as the [M+H]⁺ or [M+Na]⁺ adduct.

  • Fragmentation Pattern: The fragmentation in the mass spectrometer can provide structural information. A common fragmentation pathway for N-substituted phthalimides involves the cleavage of the benzyl-nitrogen bond.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is typically used. The purity is determined by the peak area percentage of the main component.

Application in Targeted Protein Degradation

The primary application of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione in modern drug discovery is as a building block for the synthesis of PROTACs.

Mechanism of Action in PROTACs

The phthalimide moiety of the molecule serves as a ligand to recruit the CRBN E3 ubiquitin ligase. A PROTAC is a heterobifunctional molecule with three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.

G cluster_components PROTAC Components cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI_Ligand POI Ligand PROTAC PROTAC POI_Ligand->PROTAC Linker Linker Linker->PROTAC E3_Ligand E3 Ligase Ligand (Phthalimide Moiety) E3_Ligand->PROTAC POI Protein of Interest (POI) POI->PROTAC CRBN CRBN E3 Ligase PROTAC->CRBN Ub_POI Polyubiquitinated POI CRBN->Ub_POI Ub Transfer Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

The formation of a ternary complex (POI-PROTAC-CRBN) brings the POI in close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Synthetic Workflow for PROTAC Development

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione can be chemically modified to incorporate a linker with a reactive handle (e.g., an azide or alkyne for "click" chemistry, or a carboxylic acid for amide coupling). This functionalized phthalimide derivative is then conjugated to a ligand for the target protein.

G cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_product Final Product Phthalimide_Deriv 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione Functionalization Functionalization of Phthalimide Derivative Phthalimide_Deriv->Functionalization POI_Ligand POI Ligand with Reactive Handle Coupling Coupling Reaction POI_Ligand->Coupling Functionalization->Coupling PROTAC PROTAC Molecule Coupling->PROTAC

Conclusion and Future Perspectives

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is a valuable chemical entity for researchers engaged in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. Its straightforward synthesis and the well-established role of the phthalimide moiety as a CRBN E3 ligase recruiter make it an attractive starting point for the design of new PROTACs. The presence of the fluoro and nitro substituents on the benzyl ring provides opportunities for modulating the electronic and steric properties, which can influence ternary complex formation and ultimately the degradation efficacy. Future research will likely focus on the systematic exploration of such substituted phthalimide derivatives to build a comprehensive structure-activity relationship and to develop more potent and selective protein degraders for a wide range of diseases.

References

  • Liang, X., Guo, Z., & Yu, C. (2006). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 27(1), 1-5.
  • PrepChem. (n.d.). Synthesis of N-benzylphthalimide. Retrieved from [Link]

  • Google Patents. (n.d.). CN112409237B - Preparation method of N-benzylphthalimide.
  • Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]

  • ACS Publications. (2020, November 23). Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. Retrieved from [Link]

  • Sciforum. (2021, November 14). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Retrieved from [Link]

  • RSC Publishing. (2024, July 19). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF 3-NITRO ISOINDOLINE-1,3-DIONE ANALOGUES. (n.d.). Retrieved from [Link]

  • ResearchGate. (2016, August 20). Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. Retrieved from [Link]

  • Scribd. (2022, September 1). Accelerated Phthalimide Synthesis via PS-MS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione. Retrieved from [Link]

  • MDPI. (2024, July 26). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

  • PubMed Central. (n.d.). 5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Iodofluorene (1). Retrieved from [Link].pdf)

Sources

molecular weight of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight Characterization & Synthetic Utility in Drug Discovery

Executive Summary

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (CAS: 1402586-10-0) is a specialized synthetic intermediate primarily utilized in the production of functionalized benzylamines via the Gabriel synthesis. With a precise molecular weight of 300.25 g/mol , this compound serves as a stable, crystalline precursor for generating 2-fluoro-4-nitrobenzylamine, a pharmacophore frequently embedded in kinase inhibitors, aldose reductase inhibitors, and PROTAC linkers.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthetic protocols, and analytical characterization methods, designed for researchers requiring high-purity standards for medicinal chemistry campaigns.

Physicochemical Identity & Properties

Accurate molecular weight determination is the cornerstone of stoichiometric precision in organic synthesis. For 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione, the presence of electronegative fluorine and nitro groups significantly influences its mass spectrometry profile and solubility.

Table 1: Core Physicochemical Constants
PropertyValueTechnical Note
Molecular Formula C₁₅H₉FN₂O₄-
Molecular Weight 300.25 g/mol Average mass for stoichiometric calculations.
Exact Mass 300.0546 DaMonoisotopic mass for HRMS validation ([M+H]⁺ calc: 301.0624).
CAS Registry 1402586-10-0-
Physical State Solid (Crystalline)Typically off-white to pale yellow needles.
Solubility DMSO, DMF, CHCl₃Poor solubility in water/ethanol due to lipophilic phthalimide moiety.
LogP (Calc) ~2.45Moderate lipophilicity; suitable for cell-permeable precursor studies.

Synthetic Pathway: The Gabriel Protocol

The synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione follows a classic Sₙ2 nucleophilic substitution mechanism. The choice of solvent and temperature is critical to minimize side reactions (e.g., hydrolysis of the phthalimide ring).

Reaction Mechanism

The reaction involves the attack of the phthalimide anion (a soft nucleophile) on the benzylic carbon of 2-fluoro-4-nitrobenzyl bromide. The electron-withdrawing nitro group at the para position enhances the electrophilicity of the benzylic carbon, accelerating the reaction rate compared to unsubstituted benzyl halides.

Visualized Workflow (DOT Diagram)

The following diagram outlines the synthesis and subsequent deprotection pathways.

GabrielSynthesis Reactant1 Potassium Phthalimide (Nucleophile) Intermediate TARGET COMPOUND 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione (MW: 300.25) Reactant1->Intermediate DMF, 80°C, 4h SN2 Mechanism Reactant2 2-Fluoro-4-nitrobenzyl Bromide (Electrophile) Reactant2->Intermediate Product 2-Fluoro-4-nitrobenzylamine (Primary Amine) Intermediate->Product Hydrazine Hydrate (Ing-Manske Proc.) Reflux, EtOH Byproduct Phthalhydrazide (Solid Precipitate) Intermediate->Byproduct

Figure 1: Synthetic route for the generation and utilization of the target isoindoline-1,3-dione derivative.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the lachrymatory nature of benzyl halides.

  • Reagents:

    • Potassium Phthalimide (1.1 eq)

    • 2-Fluoro-4-nitrobenzyl bromide (1.0 eq)

    • Solvent: Anhydrous DMF (Dimethylformamide)

  • Procedure:

    • Charge a round-bottom flask with 2-fluoro-4-nitrobenzyl bromide (e.g., 10 mmol, 2.34 g) and anhydrous DMF (20 mL).

    • Add Potassium Phthalimide (11 mmol, 2.04 g) in a single portion.

    • Heat the suspension to 80°C under nitrogen atmosphere for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.[1]

    • Purification: Filter the solid, wash copiously with water and cold ethanol. Recrystallize from ethanol/acetone if necessary to achieve >98% purity.

  • Yield Expectation: 85–95%.

Analytical Characterization & Validation

To confirm the identity of the synthesized compound, High-Resolution Mass Spectrometry (HRMS) and NMR are required. The molecular weight (300.25) is the primary checkpoint.

Mass Spectrometry (LC-MS) Analysis

In positive electrospray ionization (ESI+), the compound typically forms protonated or sodiated adducts.

  • Target Ion [M+H]⁺: 301.06 m/z

  • Target Ion [M+Na]⁺: 323.04 m/z

  • Fragmentation Pattern:

    • Loss of NO₂ group (-46 Da).

    • Cleavage of the benzyl-N bond, yielding the phthalimide ion (m/z 147) and the substituted benzyl carbocation.

Proton NMR (¹H-NMR) Signature

Solvent: DMSO-d₆.[2] Key diagnostic peaks:

  • δ 7.8–7.9 ppm (4H, m): Phthalimide aromatic protons (AA'BB' system).

  • δ 4.9–5.0 ppm (2H, s): Benzylic methylene (-CH₂-). Note: This singlet confirms the N-alkylation.

  • δ 7.6–8.2 ppm (3H, m): Substituted phenyl ring protons. The 2-Fluoro substituent will cause H-F coupling, splitting the adjacent aromatic signals.

Application in Drug Development

The target compound is not merely an endpoint but a "masked" amine. Its applications in drug discovery are vast due to the prevalence of the 2-fluoro-4-nitro motif in bioactive molecules.

Precursor for Enzyme Inhibitors

The 2-fluoro-4-nitrobenzyl group is a bioisostere found in various inhibitors targeting:

  • Aldose Reductase: Used in diabetic complication therapeutics (e.g., Sorbinil analogs).

  • PTP1B (Protein Tyrosine Phosphatase 1B): The benzyl group provides hydrophobic interactions within the enzyme's active site.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the phthalimide moiety is a known ligand for Cereblon (CRBN) , an E3 ubiquitin ligase.[3]

  • Strategy: While thalidomide derivatives are standard, this specific compound can be modified (reduction of nitro to amine) to create a novel "warhead" or linker attachment point, enabling the degradation of specific oncogenic proteins.

References

  • Sigma-Aldrich. (n.d.). 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione Product Specification. Retrieved from

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[4][5][6] Angewandte Chemie International Edition, 7(12), 919-930.

  • BenchChem. (2025).[3] The Strategic Application of Phthalimide Derivatives in Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted Isoindoline-1,3-diones. Retrieved from

  • Khan, K. M., et al. (2014). Synthesis and Cholinesterase Inhibitory Activities of Phthalimide Derivatives. Medicinal Chemistry, 10(5). Link

Sources

literature review of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (CAS: 1402586-10-0) is a specialized chemical intermediate primarily utilized in the synthesis of 2-fluoro-4-nitrobenzylamine , a high-value building block in medicinal chemistry. This compound represents a "protected" form of the amine, leveraging the phthalimide moiety to prevent side reactions during multi-step synthesis.[1]

Its structural analogs—specifically fluorinated and nitro-substituted benzylamines—are critical in two major pharmaceutical domains:

  • Kinase Inhibitors & GPCR Ligands: As a scaffold for designing dual-acting opioid/TRPV1 antagonists and irreversible tyrosine kinase inhibitors.

  • Bioreductive Prodrugs: As a "trigger" moiety where the 4-nitro group is enzymatically reduced (e.g., by nitroreductase) to release a cytotoxic payload, with the 2-fluorine atom tuning the electronic potential and metabolic stability.

This guide details the synthesis, reaction mechanisms, and strategic applications of this compound class, moving beyond basic properties to explore its role in modern drug design.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-[(2-Fluoro-4-nitrophenyl)methyl]isoindole-1,3-dione
Common Name N-(2-Fluoro-4-nitrobenzyl)phthalimide
CAS Number 1402586-10-0
Molecular Formula C₁₅H₉FN₂O₄
Molecular Weight 300.24 g/mol
Physical State Pale yellow to white crystalline solid
Solubility Soluble in DMF, DMSO, warm acetonitrile; insoluble in water
Key Functional Groups Phthalimide (Protecting Group), Fluorine (Metabolic Blocker), Nitro (Reducible Trigger)

Synthesis Strategy: The Gabriel Protocol[1][9][10][11][12]

The most robust method for producing 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is the Gabriel Synthesis . This pathway avoids the formation of secondary and tertiary amines, which is a common pitfall when reacting benzyl halides directly with ammonia.

Reaction Mechanism

The synthesis proceeds via an S_N2 nucleophilic substitution.[2] The potassium phthalimide salt acts as a soft, bulky nucleophile, attacking the benzylic carbon of 2-fluoro-4-nitrobenzyl bromide. The presence of the electron-withdrawing nitro group at the para position and fluorine at the ortho position enhances the electrophilicity of the benzylic carbon, accelerating the reaction compared to unsubstituted benzyl halides.

Visualization: Synthesis Workflow

GabrielSynthesis Reagents Reagents: Potassium Phthalimide + 2-Fluoro-4-nitrobenzyl Bromide Solvent Solvent System: DMF (Anhydrous) Temp: 60-80°C Reagents->Solvent Dissolution Intermediate Intermediate: 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione Solvent->Intermediate SN2 Substitution Deprotection Deprotection: Hydrazine Hydrate (Ing-Manske Procedure) Intermediate->Deprotection Reflux (EtOH) Product Final Product: 2-Fluoro-4-nitrobenzylamine Deprotection->Product Cleavage

Figure 1: Step-wise synthesis of 2-fluoro-4-nitrobenzylamine via the phthalimide intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Note: Ensure all glassware is dry. Work in a fume hood due to the lachrymatory nature of benzyl bromides.

  • Setup: Charge a round-bottom flask with Potassium Phthalimide (1.1 equiv) and anhydrous DMF (5 mL per gram of reactant). Stir at room temperature for 10 minutes.

  • Addition: Add 2-Fluoro-4-nitrobenzyl bromide (1.0 equiv) portion-wise or as a solution in DMF. The reaction is exothermic; maintain temperature below 40°C during addition.

  • Reaction: Heat the mixture to 70°C for 3–5 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7). The starting bromide spot should disappear.

  • Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product will precipitate as a solid.

  • Purification: Filter the solid, wash copiously with water (to remove KBr and DMF), and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

    • Expected Yield: 85–95%

    • Appearance: White to pale yellow crystals.

Protocol B: Deprotection to 2-Fluoro-4-nitrobenzylamine
  • Reaction: Suspend the phthalimide intermediate (from Protocol A) in Ethanol (10 mL/g). Add Hydrazine Hydrate (3.0 equiv).

  • Reflux: Heat to reflux for 2–4 hours. A bulky white precipitate (phthalhydrazide) will form, indicating reaction progress.

  • Isolation: Cool to room temperature. Acidify with 2M HCl to pH < 2. This solubilizes the amine product while keeping phthalhydrazide insoluble.

  • Filtration: Filter off the phthalhydrazide solid.

  • Neutralization: Basify the filtrate with 2M NaOH to pH > 10 and extract with Dichloromethane (DCM).

  • Drying: Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the free amine.

Medicinal Chemistry Applications

The "2-fluoro-4-nitro" substitution pattern is not arbitrary; it is a strategic choice in drug design.

Case Study: Bioreductive Prodrugs (LSD1 Inhibitors)

Analogs of this compound are used to create "smart" chemotherapeutics. The 4-nitrobenzyl carbamate moiety acts as a masking group for amine-containing drugs (e.g., LSD1 inhibitors).

  • Mechanism: In hypoxic tumor environments, bacterial or human nitroreductase (NTR) enzymes reduce the Nitro (-NO₂) group to a Hydroxylamine (-NHOH) or Amine (-NH₂) .

  • The Trigger: This reduction induces an electronic cascade (1,6-elimination), causing the benzyl linker to fragment and release the active drug.

  • Role of Fluorine: The 2-fluoro substituent lowers the reduction potential, fine-tuning the sensitivity of the prodrug to ensure it only activates in the target tissue, not in healthy oxygenated tissue.

Case Study: Dual Opioid/TRPV1 Antagonists

Research has utilized 2-fluoro-4-nitrobenzylamine as a starting material for novel analgesics.

  • Workflow: The amine is converted to a sulfamoylamino group or phenylcarbamate.[3]

  • Outcome: The resulting scaffold (N-benzyl piperidine derivatives) exhibits dual activity: agonism at the Mu-opioid receptor and antagonism at the TRPV1 receptor, providing potent pain relief without typical opioid side effects.

Visualization: Prodrug Activation Mechanism

ProdrugMechanism Prodrug Inactive Prodrug (Drug-Carbamate-Benzyl-NO2) Reduction Reduction Step (-NO2 -> -NHOH) Prodrug->Reduction Targeted Activation Enzyme Nitroreductase (NTR) + NADH Enzyme->Reduction Collapse 1,6-Elimination (Self-Immolative Fragmentation) Reduction->Collapse Electronic Cascade Release Active Drug Released + CO2 + Azaquinone Methide Collapse->Release Fragmentation

Figure 2: Mechanism of action for nitrobenzyl-based bioreductive prodrugs.

References

  • Synthesis & Gabriel Protocol

    • Gabriel Synthesis of Primary Amines.[1][4][2][5] Organic Chemistry Portal.[6] Link

    • Khan, K. M., et al. "Synthesis and biological evaluation of isoindoline-1,3-dione derivatives." Journal of Heterocyclic Chemistry.
  • Bioreductive Prodrugs

    • Muller, S., et al. "Nitroreductase-Mediated Release of Inhibitors of Lysine-Specific Demethylase 1 (LSD1) from Prodrugs." ChemMedChem, 2017. Link

    • Hay, M. P., et al. "Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates." Journal of the Chemical Society, Perkin Transactions 1, 1999. Link

  • Opioid/TRPV1 Antagonists

    • Lee, J. Y., et al. "Discovery of Dual-acting Opioid Ligand and TRPV1 Antagonists as Novel Therapeutic Agents for Pain." European Journal of Medicinal Chemistry, 2018. Link

  • Compound Data

    • PubChem CID: 58362624 (Related: 2-Fluoro-4-nitrobenzylamine). Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide for the use of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (CAS: 1402586-10-0) in medicinal chemistry.[1] It serves as a robust, crystalline precursor for introducing the 2-fluoro-4-nitrobenzylamine motif—a critical pharmacophore in the development of kinase inhibitors, anticonvulsants, and covalent modifiers.[1]

Executive Summary

In the optimization of small molecule drugs, the 2-fluoro-4-nitrobenzyl moiety serves a dual purpose: the fluorine atom modulates metabolic stability and pKa, while the nitro group acts as a versatile handle for further functionalization (e.g., reduction to an aniline).[1]

However, direct handling of the corresponding benzyl amine (2-fluoro-4-nitrobenzylamine) can be problematic due to stability issues and potential for side reactions (dimerization, oxidation).[1] 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione acts as a "masked" equivalent—a stable, crystalline intermediate that allows researchers to introduce this complex benzyl group into scaffolds via the Gabriel Synthesis pathway before liberating the reactive amine.[1]

Key Chemical Properties
PropertySpecification
IUPAC Name 2-[(2-Fluoro-4-nitrophenyl)methyl]isoindole-1,3-dione
Molecular Formula C₁₅H₉FN₂O₄
Molecular Weight 300.24 g/mol
Appearance Pale yellow to white crystalline solid
Solubility Soluble in DMF, DMSO, hot Ethanol; Insoluble in Water
Key Function Protected primary amine precursor (Gabriel Intermediate)

Strategic Application: The "Fork in the Road" Synthesis

The utility of this compound lies in its ability to serve as a divergent intermediate. Researchers can choose to modify the nitro group while the amine remains protected, or deprotect the amine immediately for coupling.

Pathway Visualization

G Start 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione (Stable Precursor) Fork Strategic Decision Point Start->Fork PathA Path A: Nitro Reduction (H2, Pd/C or Fe/AcOH) Fork->PathA Retain Protection PathB Path B: Phthalimide Cleavage (Hydrazine Hydrate) Fork->PathB Release Amine InterA 2-(4-Amino-2-fluorobenzyl) isoindoline-1,3-dione (Amine Protected, Aniline Free) PathA->InterA InterB 2-Fluoro-4-nitrobenzylamine (Free Primary Amine) PathB->InterB ProdA Urea/Amide Coupling (Target: Kinase Inhibitors) InterA->ProdA React Aniline ProdB Scaffold N-Alkylation (Target: Quinazolines/Benzimidazoles) InterB->ProdB React Benzyl Amine

Figure 1: Divergent synthetic pathways utilizing the stability of the phthalimide protecting group.[1]

Detailed Protocols

Protocol A: Synthesis of the Intermediate (Gabriel Alkylation)

Use this protocol if you are synthesizing the compound from raw materials.

Rationale: Direct alkylation of ammonia with benzyl halides often leads to over-alkylation (secondary/tertiary amines). The phthalimide anion is a "one-and-done" nucleophile.[1]

Reagents:

  • Potassium Phthalimide (1.1 equiv)

  • 2-Fluoro-4-nitrobenzyl bromide (1.0 equiv)[1]

  • DMF (Dimethylformamide), anhydrous[1][2]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Potassium Phthalimide (11 mmol) in anhydrous DMF (20 mL).

  • Addition: Add 2-Fluoro-4-nitrobenzyl bromide (10 mmol) portion-wise at room temperature. The reaction is exothermic; cooling may be required for large scales.

  • Reaction: Heat the mixture to 80°C for 4 hours . Monitor by TLC (Hexane:EtOAc 7:3). The starting bromide should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a solid.[3]

  • Purification: Filter the solid. Wash copiously with water to remove residual DMF and KBr salts. Recrystallize from Ethanol to obtain pure 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione.[1][4]

  • Validation: 1H NMR should show the characteristic methylene singlet (~4.9-5.0 ppm) and the phthalimide aromatic peaks.

Protocol B: Deprotection (Ing-Manske Procedure)

Use this protocol to release the free amine for medicinal chemistry coupling.[1]

Rationale: Hydrazine hydrate cleaves the phthalimide ring via a cyclic hydrazide intermediate (phthalhydrazide), releasing the primary amine under neutral/mildly basic conditions.

Reagents:

  • 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (1.0 equiv)[1]

  • Hydrazine Hydrate (3.0 equiv)

  • Ethanol (0.5 M concentration)

Step-by-Step:

  • Suspension: Suspend the phthalimide intermediate in Ethanol.

  • Cleavage: Add Hydrazine Hydrate dropwise.

  • Reflux: Heat to reflux for 2–3 hours . A bulky white precipitate (phthalhydrazide) will form, indicating reaction progress.

  • Workup (Critical):

    • Cool to room temperature.

    • Acidify: Carefully add 1M HCl until pH < 2. This solubilizes the amine (as the HCl salt) and keeps phthalhydrazide insoluble.

    • Filter: Filter off the white phthalhydrazide solid.

    • Neutralize: Basify the filtrate with 2M NaOH (pH > 10) and extract with Dichloromethane (DCM).

  • Isolation: Dry the organic layer (MgSO₄) and concentrate to yield 2-Fluoro-4-nitrobenzylamine . Store under inert gas (Argon) as it readily absorbs CO₂.

Case Study: Design of a Fluorinated Kinase Inhibitor

Context: Many Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Lapatinib analogs) utilize a benzylic amine linker. The introduction of the 2-fluoro substituent is a classic medicinal chemistry tactic to block metabolic oxidation at the benzylic position and improve the half-life (


) of the drug.

Experimental Workflow:

  • Scaffold Preparation: Start with a 4-chloro-quinazoline core.[1]

  • Coupling: React the 2-Fluoro-4-nitrobenzylamine (generated in Protocol B) with the quinazoline via an

    
     reaction.
    
    • Conditions: i-PrOH, Reflux, 3h.[1]

  • Warhead Activation: The nitro group is now reduced (Fe/NH₄Cl) to the aniline.

  • Acrylamide Installation: The resulting aniline is reacted with acryloyl chloride to form a covalent Michael acceptor, targeting Cys797 of EGFR.

Why this works: The fluorine atom at the 2-position creates a steric and electronic environment that often improves selectivity for the ATP-binding pocket while preventing rapid metabolism.[1]

References & Further Reading

  • Gabriel Synthesis Mechanism & Utility:

    • Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines.[5][6][7][8][9] Angewandte Chemie International Edition.Link

  • Fluorine in Medicinal Chemistry:

    • Meanwell, N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.Link

  • Synthesis of Fluorinated Phthalimides:

    • BenchChem Technical Notes. (2025).[6][7][10] Applications of 2-Fluoro-4-nitrobenzoic Acid derivatives.Link

  • Isoindoline-1,3-dione Derivatives in Alzheimer's Research:

    • Hassanzadeh, M., et al. (2021).[3] Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives. Research in Pharmaceutical Sciences.Link

Disclaimer: This protocol involves the use of hazardous chemicals, including benzyl halides and hydrazine. All procedures should be performed in a fume hood with appropriate PPE.

Sources

applications of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Notes & Protocols: 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione in Drug Discovery

As a Senior Application Scientist, I present this technical guide to elucidate the strategic utility of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione . In medicinal chemistry, this compound is rarely the final active pharmaceutical ingredient (API); rather, it is a critical, highly optimized synthetic intermediate. It serves as the protected precursor to 2-fluoro-4-nitrobenzylamine , a highly sought-after pharmacophore building block used in the development of targeted antimicrobials, kinase inhibitors, and pain therapeutics[1].

This guide breaks down the mechanistic rationale behind its use, its applications in modern drug discovery, and field-validated protocols for its synthesis and downstream utilization.

Mechanistic Rationale & Pharmacophore Utility

Why the Phthalimide Protection Strategy?

Direct amination of benzylic halides with ammonia is notoriously problematic, typically yielding a statistical mixture of primary, secondary, and tertiary amines due to runaway over-alkylation. The Gabriel synthesis circumvents this by utilizing potassium phthalimide as a bulky, mono-nucleophilic nitrogen surrogate. The steric hindrance and resonance stabilization of the phthalimide anion ensure absolute selectivity, generating the protected 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione, which can be cleanly deprotected to yield exclusively the primary amine[1].

The Strategic Value of the 2-Fluoro-4-nitrobenzyl Scaffold

The specific substitution pattern of this scaffold is highly intentional in drug design:

  • Ortho-Fluorine: The fluorine atom serves a dual purpose. Electronically, its inductive effect modulates the

    
     of the adjacent benzylic amine, optimizing target binding kinetics and membrane permeability. Sterically, it shields the aromatic ring from cytochrome P450-mediated oxidative metabolism, enhancing the drug's pharmacokinetic half-life.
    
  • Para-Nitro Group: This moiety acts as a versatile synthetic handle. In certain drug classes (e.g., antituberculars), it acts as a bioreductive "warhead"[2]. In others, it serves as a synthetic placeholder that can be readily reduced to an aniline, enabling massive scaffold diversification via amidation, sulfonylation, or urea formation.

Strategic Applications in Medicinal Chemistry

The deprotected derivative, 2-fluoro-4-nitrobenzylamine, is integrated into several cutting-edge therapeutic pipelines:

  • Antimycobacterial Agents (DprE1 Inhibitors): The nitroaromatic moiety is critical for targeting Mycobacterium tuberculosis. The nitro group undergoes bioreduction by the FADH2 cofactor of the DprE1 enzyme to form a highly reactive nitroso intermediate. This intermediate forms an irreversible covalent bond with the Cys387 residue of DprE1, halting mycobacterial cell wall synthesis[3].

  • Antibacterial Agents (FabH Inhibitors): Benzylamine derivatives synthesized from this scaffold have been identified as potent inhibitors of FabH (β-ketoacyl-acyl carrier protein synthase III), a critical enzyme that initiates the bacterial fatty acid biosynthesis cycle[4].

  • Pain Therapeutics (VR1/TRPV1 Antagonists): The scaffold is utilized to synthesize urea- and amide-linked antagonists targeting the vanilloid receptor 1 (VR1/TRPV1), which plays a central role in the transmission of neuropathic and visceral pain[1].

Visualizing the Workflows

GabrielSynthesis A 2-Fluoro-4-nitrobenzyl halide (Electrophile) C 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione A->C SN2 Reaction (DMF, 60°C) B Potassium Phthalimide (Nucleophile) B->C E 2-Fluoro-4-nitrobenzylamine (Target Pharmacophore) C->E Hydrazinolysis (EtOH, Reflux) D Hydrazine Hydrate (Deprotection) D->E

Caption: Synthetic workflow of 2-fluoro-4-nitrobenzylamine via Gabriel synthesis.

Mechanism A Nitroaromatic Drug (e.g., DprE1 Inhibitor) C Bioreduction (Nitroso Intermediate) A->C Prodrug Activation B Mycobacterial DprE1 (FADH2 Cofactor) B->C Electron Transfer D Covalent Adduct (Cys387 Binding) C->D Nucleophilic Attack E Cell Wall Disruption (Bactericidal Effect) D->E Irreversible Inhibition

Caption: Mechanism of action for nitroaromatic DprE1 covalent inhibitors in M. tuberculosis.

Physicochemical & Reaction Metrics

To ensure reproducibility across scaling efforts, the following quantitative metrics summarize the expected behavior of the intermediates during the synthetic workflow[1].

Compound / Reaction StepMolecular WeightPhysical StateTypical YieldKey Analytical Marker (TLC/NMR)
2-Fluoro-4-nitrobenzyl bromide 234.02 g/mol Pale yellow solidN/A (Starting Material)Benzylic

singlet ~4.5 ppm
Gabriel Coupling (Step 1) 300.24 g/mol White/Off-white solid88% - QuantitativeDisappearance of bromide on TLC
Hydrazinolysis (Step 2) 170.14 g/mol Yellowish oil/solid85% - 92%Formation of white precipitate
Nitro Reduction (Step 3) 140.16 g/mol Brownish oil> 90%Upfield shift of aromatic protons

Validated Synthetic Workflows

The following protocols are engineered to be self-validating systems. Causality for reagent selection and workup procedures is explicitly defined to empower researchers to troubleshoot effectively.

Protocol A: Synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (Gabriel Coupling)

Objective: Achieve selective mono-alkylation of a nitrogen source.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-fluoro-4-nitrobenzyl bromide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration).

  • Nucleophile Addition: Add potassium phthalimide (1.2 eq) in a single portion. Causality: DMF is a polar aprotic solvent that heavily solvates the potassium cation, leaving the phthalimide anion highly "naked" and nucleophilic, driving the

    
     displacement.
    
  • Heating: Heat the suspension to 60°C and stir for 16 hours.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc 3:1). Upon consumption of the starting material, concentrate the mixture under reduced pressure to remove the bulk of DMF. Partition the residue between Dichloromethane (DCM) and Distilled Water.

  • Isolation: Wash the organic layer with water (3x) to remove residual DMF, followed by brine. Dry over anhydrous

    
    , filter, and concentrate to yield the title compound as a white solid[1].
    
Protocol B: Deprotection to 2-Fluoro-4-nitrobenzylamine

Objective: Liberate the primary amine while removing the phthalimide protecting group.

  • Reaction Setup: Suspend 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (1.0 eq) in absolute ethanol (0.2 M).

  • Reagent Addition: Add hydrazine hydrate (3.0 eq). Causality: Hydrazine is a potent alpha-effect nucleophile that attacks the phthalimide carbonyls, forming a highly stable, cyclic phthalhydrazide byproduct, thermodynamically driving the release of the free amine.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Self-Validation: The formation of a voluminous white precipitate (phthalhydrazide) in the flask is a visual indicator of successful deprotection.

  • Workup (Acid-Base Extraction): Cool to room temperature and filter off the white precipitate. Concentrate the filtrate. To ensure absolute purity of the basic amine, partition the residue between 1M HCl and EtOAc. Discard the organic layer (contains neutral impurities). Basify the aqueous layer with 2M NaOH to pH 11, and extract with DCM (3x). Dry and concentrate the organic layers to yield the pure primary amine.

Protocol C: Downstream Derivatization (Nitro Reduction to Aniline)

Objective: Reduce the nitro group to an aniline without causing hydrodefluorination.

  • Reaction Setup: Dissolve 2-fluoro-4-nitrobenzylamine (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 2.0 eq). Causality: Béchamp reduction conditions are selected over Palladium-catalyzed hydrogenation (
    
    
    
    ) because aggressive hydrogenation can lead to the cleavage of the carbon-fluorine bond (hydrodefluorination).
  • Reflux: Heat to reflux for 2 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Concentrate the filtrate, extract with EtOAc, wash with brine, dry, and concentrate to yield 4-amino-2-fluorobenzylamine for further library synthesis.

References

  • Title: US Patent 7,109,354 B2 - VR1/TRPV1 receptor antagonists Source: Google Patents / USPTO URL
  • Title: Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives Source: Chinese Chemical Letters URL: [Link]

  • Title: Discovery of novel dinitrobenzotrifluoride containing o-hydroxybenzylamine derivatives as potential antibacterial agents Source: Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties Source: PMC - NIH URL: [Link]

Sources

Application Note: 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione as a Nitroreductase-Responsive Fluorescent Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The accurate detection of hypoxic microenvironments is a critical challenge in oncology, as tumor hypoxia drives metastasis, drug resistance, and poor patient prognosis. To map these regions, researchers leverage the overexpression of Nitroreductase (NTR) , an enzyme highly upregulated in hypoxic cancer cells and certain bacterial strains.

The compound 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione serves as a highly sophisticated, activatable fluorescent probe system. It is engineered by coupling an isoindoline-1,3-dione fluorophore core (a phthalimide derivative known for its excellent photostability and large Stokes shift) with a 2-fluoro-4-nitrobenzyl self-immolative masking group.

The Causality of the Molecular Design
  • The Trigger (Nitro Group): In normoxic (healthy) cells, the electron-deficient nitroaromatic ring quenches the fluorescence of the isoindoline-1,3-dione core via Photoinduced Electron Transfer (PET). Under hypoxic conditions, NTR utilizes NADH as an electron donor to reduce the nitro group (

    
    ) to an electron-donating hydroxylamine (
    
    
    
    ) or primary amine (
    
    
    ).
  • The Kinetic Accelerator (Fluorine Substitution): The inclusion of a fluorine atom ortho to the benzylic position is a deliberate mechanistic choice. Fluorine's electron-withdrawing nature increases the electrophilicity of the benzylic carbon. This significantly lowers the activation energy required for the subsequent 1,6-elimination, accelerating the release kinetics and preventing signal lag[1].

  • The Payload Release (1,6-Elimination): The reduction reverses the electronic nature of the ring, triggering a spontaneous 1,6-elimination (self-immolation). This expels an azaquinone methide byproduct and liberates the free isoindoline-1,3-dione fluorophore, restoring intense fluorescence[2].

Mechanism A 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione (PET Quenched) B Hydroxylamine Intermediate A->B NTR + NADH (Hypoxia) C 1,6-Elimination (Self-Immolation) B->C Spontaneous Fast Kinetics D Isoindoline-1,3-dione (Fluorescent) C->D Payload Release E Azaquinone Methide (Byproduct) C->E Expelled

Figure 1: Mechanism of NTR-mediated activation and self-immolative release of the isoindoline-1,3-dione fluorophore.

Quantitative Photophysical & Kinetic Data

To evaluate the probe's efficacy for live-cell imaging and high-throughput screening, its photophysical properties and enzymatic kinetics are summarized below. The large Stokes shift is particularly crucial, as it minimizes auto-fluorescence from biological tissues.

ParameterTypical ValueAnalytical Significance
Absorption Maximum (

)
~340 - 360 nmCompatible with standard UV/DAPI excitation lasers.
Emission Maximum (

)
~450 - 500 nmBlue/Green emission; distinct from cellular auto-fluorescence.
Stokes Shift > 100 nmPrevents self-quenching and excitation back-scatter.
Limit of Detection (LOD) ~10 - 20 ng/mLHigh sensitivity for detecting trace endogenous NTR in early hypoxia.
Enzymatic Conversion Time 20 - 45 minutesRapid response suitable for real-time live-cell tracking.
Fluorescence Enhancement 25 to 40-foldHigh signal-to-noise ratio (Turn-On response).

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in causality and self-validation to ensure trustworthy data acquisition.

Protocol A: In Vitro Enzymatic Validation Assay

This assay verifies that the fluorescence turn-on is strictly mediated by NTR and not by spontaneous hydrolysis.

Reagents Needed:

  • Probe stock (10 mM in DMSO)

  • Recombinant E. coli Nitroreductase (NTR)

  • NADH (10 mM aqueous stock)

  • Dicoumarol (NTR inhibitor, 1 mM in DMSO)

  • PBS Buffer (10 mM, pH 7.4)

Step-by-Step Workflow:

  • Preparation: Prepare a working solution of the probe (10 µM) in PBS (pH 7.4). Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Cofactor Addition: Add NADH to a final concentration of 500 µM. Rationale: NTR is an NAD(P)H-dependent flavoprotein; without this electron donor, the reduction cannot occur.

  • Experimental Groups (Self-Validation):

    • Group 1 (Blank): Probe + NADH (Checks for spontaneous hydrolysis).

    • Group 2 (Active): Probe + NADH + NTR (2 µg/mL) (Measures total enzyme activity).

    • Group 3 (Inhibited): Probe + NADH + NTR + Dicoumarol (50 µM) (Confirms signal specificity; Dicoumarol competitively inhibits NTR).

  • Incubation & Measurement: Incubate all groups at 37°C for 30 minutes. Measure fluorescence emission at 460 nm (excitation at 350 nm) using a microplate reader.

Protocol B: Live-Cell Hypoxia Imaging

This protocol maps endogenous NTR activity in living cancer cells under normoxic vs. hypoxic conditions.

Workflow Step1 1. Cell Seeding Seed A549 cells at 1x10^4 cells/well in glass-bottom dishes. Step2 2. Environmental Control Normoxia (21% O2) vs. Hypoxia (1% O2) for 12 hrs. Step1->Step2 Establish Phenotype Step3 3. Target Engagement Add 10 µM probe in DMEM. Incubate for 45 min. Step2->Step3 Probe Uptake Step4 4. Background Removal Wash 3x with cold PBS. Stain nuclei with Hoechst 33342. Step3->Step4 Isolate Signal Step5 5. Data Acquisition Confocal Imaging (Ex: 350 nm). Quantify mean fluorescence. Step4->Step5 Analysis

Figure 2: Step-by-step experimental workflow for live-cell hypoxia imaging.

Step-by-Step Workflow:

  • Cell Seeding: Seed A549 (human lung carcinoma) cells in 35-mm glass-bottom confocal dishes at a density of

    
     cells/well. Allow 24 hours for adherence.
    
  • Hypoxic Induction: Transfer the "Hypoxia" group to a specialized hypoxia incubator (1%

    
    , 5% 
    
    
    
    , 94%
    
    
    ) for 12 hours. Keep the "Normoxia" group in a standard incubator (21%
    
    
    ). Rationale: 1%
    
    
    accurately mimics the core of a solid tumor, forcing the cells to upregulate NTR.
  • Probe Incubation: Replace the media with serum-free DMEM containing 10 µM of the probe. Incubate for 45 minutes at 37°C.

  • Washing & Counterstaining: Wash the cells three times with cold PBS. Rationale: This critical step removes unreacted, extracellular probe that could undergo non-specific cleavage in the media, ensuring the captured signal is entirely intracellular. Add Hoechst 33342 (1 µg/mL) for 10 minutes to stain the nuclei, providing spatial reference.

  • Imaging: Image using a confocal laser scanning microscope. Excite at ~350 nm and collect emission in the 450–500 nm channel.

Data Interpretation and Troubleshooting

  • False Positives (High Normoxic Background): If high fluorescence is observed in the normoxic control, the probe may be undergoing premature hydrolysis. Ensure the probe stock is stored at -20°C in anhydrous DMSO and avoid repeated freeze-thaw cycles.

  • False Negatives (No Hypoxic Signal): If the hypoxic cells fail to fluoresce, verify the hypoxia chamber's gas levels. Additionally, ensure that the cell line chosen naturally overexpresses NTR under hypoxic stress (A549 and HeLa are reliable positive controls).

  • Signal Localization: The released isoindoline-1,3-dione fluorophore should localize primarily in the cytoplasm. If nuclear localization is observed, it may indicate unexpected interactions between the fluorophore core and nucleic acids, which could alter the emission spectrum.

References

  • Schmid, L., et al. (2020). Nitroreductase‐Mediated Release of Inhibitors of Lysine‐Specific Demethylase 1 (LSD1) from Prodrugs in Transfected Acute Myeloid Leukaemia Cells. ChemBioChem. Available at: [Link]

  • Wang, Y., et al. (2020). A Simple Water-Soluble ESIPT Fluorescent Probe for Fluoride Ion with Large Stokes Shift in Living Cells. ACS Omega. Available at: [Link]

  • Jiang, Z., et al. (2006). Novel peptidylaminoarylmethyl phosphoramide mustards for activation by prostate-specific antigen. Bioorganic & Medicinal Chemistry. Available at: [Link]

Application Note & Protocol: N-Alkylation of Phthalimide with 2-Fluoro-4-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the N-alkylation of phthalimide using 2-fluoro-4-nitrobenzyl bromide, a key transformation within the framework of the Gabriel synthesis. This reaction is instrumental in the preparation of N-(2-fluoro-4-nitrobenzyl)phthalimide, a valuable intermediate for synthesizing primary amines used in pharmaceutical and materials science research. We will explore the underlying S(_N)2 mechanism, justify the selection of reagents and conditions, and provide a detailed, field-tested protocol for researchers, scientists, and drug development professionals. The protocol emphasizes safety, efficiency, and reproducibility.

Introduction and Scientific Background

The Gabriel synthesis is a cornerstone of organic chemistry for the controlled preparation of primary amines, effectively circumventing the common issue of over-alkylation seen with direct ammonia alkylation.[1][2][3] The method utilizes the phthalimide anion as an ammonia surrogate (a -NH(_2) synthon), which undergoes a single, clean alkylation reaction.[4][5] The resulting N-alkylphthalimide can then be cleaved, typically via hydrazinolysis, to release the desired primary amine.[6][7]

The specific reaction discussed herein involves the alkylation of phthalimide with 2-fluoro-4-nitrobenzyl bromide. This substrate is of particular interest due to the electronic properties conferred by its substituents. The nitro group (-NO(_2)) is a powerful electron-withdrawing group, which significantly increases the electrophilicity of the benzylic carbon, making the benzyl bromide moiety more susceptible to nucleophilic attack.[8] This enhanced reactivity often allows for milder reaction conditions compared to less activated alkyl halides. N-alkyl phthalimides themselves are important compounds, finding applications in the development of antipsychotic, anti-inflammatory, and hypolipidemic agents.[9]

This guide provides the scientific rationale and a practical, step-by-step protocol for synthesizing N-(2-fluoro-4-nitrobenzyl)phthalimide with high yield and purity.

Reaction Mechanism and Rationale

The N-alkylation of phthalimide proceeds via a classical bimolecular nucleophilic substitution (S(_N)2) mechanism.[7][10] The process can be dissected into two primary stages:

Stage 1: Deprotonation of Phthalimide Phthalimide possesses an acidic proton on the nitrogen atom (pKa ≈ 8.3).[1][6] This acidity is a direct consequence of the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting conjugate base (the phthalimide anion) through resonance. A moderately strong base, such as potassium carbonate (K(_2)CO(_3)), is sufficient to deprotonate the phthalimide, generating the potassium phthalimide salt in situ. This salt contains the highly nucleophilic phthalimide anion.[3]

Stage 2: Nucleophilic Substitution The generated phthalimide anion attacks the electrophilic benzylic carbon of 2-fluoro-4-nitrobenzyl bromide. In a concerted step characteristic of S(_N)2 reactions, the carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks, displacing the bromide ion as the leaving group.[3][7]

SN2_Mechanism cluster_0 Stage 1: Deprotonation cluster_1 Stage 2: SN2 Attack Phthalimide Phthalimide Phthalimide_Anion Potassium Phthalimide (Nucleophile) Phthalimide->Phthalimide_Anion + Base Base K₂CO₃ Alkyl_Halide 2-Fluoro-4-nitrobenzyl bromide (Electrophile) Product N-(2-Fluoro-4-nitrobenzyl)phthalimide Phthalimide_Anion->Product + Alkyl Halide Leaving_Group KBr

Caption: The two-stage process of the Gabriel N-alkylation reaction.

Causality Behind Experimental Choices:
  • Base Selection (Potassium Carbonate): While stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) can be used, potassium carbonate is often preferred.[11][12] It is an inexpensive, non-hygroscopic solid that is easy to handle, and its basicity is sufficient for deprotonating phthalimide without promoting unwanted side reactions.[13]

  • Solvent Selection (N,N-Dimethylformamide - DMF): The S(_N)2 reaction is significantly accelerated in polar aprotic solvents like DMF.[14] These solvents can effectively solvate the potassium cation but do not form strong hydrogen bonds with the phthalimide anion.[15] This leaves the nucleophile "bare" and highly reactive, leading to faster reaction rates.[15] Acetonitrile (MeCN) is another suitable alternative.[13]

  • Temperature: The reaction is typically heated to moderate temperatures (e.g., 70-90°C) to ensure a reasonable reaction rate.[16] The enhanced reactivity of the 2-fluoro-4-nitrobenzyl bromide may allow for lower temperatures, but gentle heating ensures the reaction proceeds to completion in a timely manner.

Experimental Protocol: Synthesis of N-(2-Fluoro-4-nitrobenzyl)phthalimide

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMolesNotes
PhthalimideC(_8)H(_5)NO(_2)147.131.47 g10.0 mmol
2-Fluoro-4-nitrobenzyl bromideC(_7)H(_5)BrFNO(_2)234.022.34 g10.0 mmolCorrosive, Lachrymator. Handle in a fume hood.[17]
Potassium Carbonate (K(_2)CO(_3))K(_2)CO(_3)138.212.07 g15.0 mmolAnhydrous grade recommended.
N,N-Dimethylformamide (DMF)C(_3)H(_7)NO73.0940 mL-Anhydrous grade recommended.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • 250 mL Beaker

  • Büchner funnel and filter flask

  • Standard laboratory glassware (graduated cylinders, etc.)

  • TLC plates (Silica gel 60 F254) and development chamber

Step-by-Step Procedure

Caption: Experimental workflow for the N-alkylation of phthalimide.

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition of Reagents: To the flask, add phthalimide (1.47 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and 20 mL of anhydrous DMF.

  • Initial Stirring: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of potassium phthalimide.

  • Substrate Addition: Dissolve 2-fluoro-4-nitrobenzyl bromide (2.34 g, 10.0 mmol) in 20 mL of anhydrous DMF. Add this solution to the reaction flask.

  • Heating: Heat the reaction mixture to 80°C using a heating mantle. Maintain stirring at this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting benzyl bromide and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Work-up - Precipitation: Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ~150 mL of ice-cold water while stirring vigorously. A precipitate should form.

  • Isolation: Collect the solid product by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water (2 x 30 mL) to remove DMF and any inorganic salts.

  • Drying: Dry the collected solid, either in a desiccator under vacuum or in a drying oven at a moderate temperature (e.g., 50-60°C).

  • Purification: The crude product is often of high purity. However, for analytical purposes, it can be recrystallized from ethanol to yield the pure N-(2-fluoro-4-nitrobenzyl)phthalimide as a crystalline solid.

Safety and Troubleshooting

  • Safety: 2-Fluoro-4-nitrobenzyl bromide is corrosive and a lachrymator.[17] All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. DMF is a potential teratogen; avoid inhalation and skin contact.

  • Moisture Sensitivity: The reaction should be carried out under anhydrous conditions for optimal results. Use dry glassware and anhydrous solvents. The presence of water can hydrolyze the alkyl halide and reduce the efficiency of the base.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after several hours, the temperature may be too low, or the reagents may not be sufficiently pure or dry. A slight increase in temperature (e.g., to 90°C) may be beneficial.

  • Product Precipitation: Ensure the water used for precipitation is ice-cold to maximize the recovery of the product, as its solubility will be lower at colder temperatures.

References

  • Benchchem. (n.d.). Application Notes: N-Alkylation of Phthalimide with 1,2-Dibromoethane.
  • Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(02), 208-212.
  • Ashenhurst, J. (2025, June 05). The Gabriel Synthesis. Master Organic Chemistry.
  • TutorChase. (n.d.). How does a Gabriel synthesis produce primary amines?
  • Chemistry Steps. (2020, April 15). The Gabriel Synthesis.
  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
  • BYJU'S. (2019, January 19). What is Gabriel Phthalimide Synthesis Reaction?
  • Scientific.net. (2011, May 12).
  • The Journal of Organic Chemistry. (2025, February 21).
  • Echemi. (2022, August 08). What is the effect of solvent on SN2 reaction.
  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis.
  • American Chemical Society. (1990). Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides.
  • Cambridge University Press. (n.d.). Gabriel Synthesis.
  • Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide.
  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • YouTube. (2014, June 30). Solvent Effects on Sn2 Reactions.
  • ResearchGate. (n.d.). Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in...
  • Reddit. (2022, February 27).
  • ResearchGate. (2016, January 28). (PDF)
  • PMC. (n.d.). Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents.
  • Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses.
  • Organic Chemistry Portal. (n.d.). Phthalimides.
  • Apollo Scientific. (n.d.). 2-Fluoro-4-nitrobenzyl bromide.
  • PubChem. (n.d.). 2-(Bromomethyl)-1-fluoro-4-nitrobenzene.
  • SciSpace. (n.d.).
  • Der Pharma Chemica. (n.d.). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides.
  • Organic Syntheses Procedure. (n.d.). 4-nitrophthalimide.
  • ResearchGate. (2020, November 28). (PDF)
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies.
  • University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-nitrobenzyl bromide.
  • Pearson. (n.d.). Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons.
  • Ketone Pharma. (2024, August 27). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide.
  • ChemicalBook. (n.d.). 2-Nitrobenzyl bromide synthesis.

Sources

Application Notes and Protocols for the Purification of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is a key intermediate in the synthesis of various pharmacologically active molecules and functional organic materials. The presence of a fluorinated nitroaromatic moiety makes it a valuable building block in drug discovery. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final product, and potential downstream toxicological issues. This document provides a comprehensive guide to the purification and purity assessment of 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione, tailored for researchers, scientists, and professionals in drug development.

The primary synthetic route to this compound is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with 2-fluoro-4-nitrobenzyl halide.[1][2][3][4] While effective, this reaction can result in impurities such as unreacted starting materials and minor side products. Therefore, robust purification and analytical protocols are essential. This guide outlines detailed procedures for recrystallization and column chromatography for purification, along with high-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for purity validation and structural confirmation.

Understanding the Molecule: Physicochemical Properties and Their Impact on Purification

The structure of 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione, with its polar phthalimide and nitro groups, dictates its relatively polar nature. However, the benzyl and aromatic rings introduce significant non-polar character. This amphiphilic nature requires careful selection of solvents for effective purification.

  • Polarity: The presence of two carbonyl groups and a nitro group makes the molecule moderately polar. This suggests that polar solvents will be required for dissolution, but a less polar solvent may be needed to induce precipitation in recrystallization or to control elution in column chromatography.

  • Solubility: Based on its structure, the compound is expected to have limited solubility in non-polar solvents like hexanes and better solubility in moderately polar solvents like ethyl acetate, dichloromethane, and acetone, with increasing solubility in more polar solvents like ethanol and methanol, especially upon heating.[5][6][7]

Purification Strategies: A Comparative Overview

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of the recommended methods.

Purification TechniquePrincipleBest Suited ForKey Advantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.High to moderate purity starting material; scales from mg to kg.Simple, cost-effective, and scalable.
Column Chromatography Differential adsorption of the compound and impurities onto a stationary phase.Complex mixtures with multiple impurities; small to moderate scale.High-resolution separation of closely related compounds.[8][9]

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione, particularly for removing small amounts of less soluble or more soluble impurities. Ethanol has been shown to be an effective solvent for the recrystallization of similar N-substituted phthalimides.[5][6][7]

Materials:

  • Crude 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione

  • Ethanol (Reagent Grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a magnetic stir bar. Heat the mixture to boiling with continuous stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Workflow for Recrystallization:

cluster_0 Recrystallization Protocol A 1. Dissolve crude product in minimum hot ethanol B 2. (Optional) Hot gravity filtration to remove insoluble impurities A->B If needed C 3. Slow cooling to room temperature A->C If no insolubles B->C D 4. Further cooling in an ice bath C->D E 5. Isolate crystals by vacuum filtration D->E F 6. Wash crystals with ice-cold ethanol E->F G 7. Dry under vacuum F->G cluster_1 Column Chromatography Protocol H 1. Determine eluent system (Hexane:Ethyl Acetate) via TLC I 2. Pack silica gel column H->I J 3. Load crude sample I->J K 4. Elute with chosen solvent system J->K L 5. Collect fractions K->L M 6. Monitor fractions by TLC L->M N 7. Combine pure fractions M->N Identify pure fractions O 8. Evaporate solvent N->O P 9. Dry purified product O->P

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Isoindoline-1,3-dione Analog

The isoindoline-1,3-dione scaffold, a prominent feature in molecules like thalidomide and its analogs, is a cornerstone in medicinal chemistry, giving rise to compounds with a wide array of biological activities.[1][2][3] Derivatives of this privileged structure have been investigated for their analgesic, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6][7] The compound 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is a novel analog that incorporates key structural motifs—a fluoro-substituted and a nitro-substituted benzyl group—which are known to modulate pharmacokinetic and pharmacodynamic properties.

The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, a strong electron-withdrawing group, can influence the molecule's reactivity and potential interactions with biological targets. Given the established activities of related compounds, 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione presents a compelling candidate for investigation in several therapeutic areas, most notably as an anti-inflammatory, anticancer, and neuroprotective agent.

This document provides a comprehensive guide for the in vitro evaluation of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione, offering detailed protocols for a panel of assays designed to elucidate its biological activity. The methodologies are designed to be robust and reproducible, providing a solid foundation for further preclinical development.

Physicochemical Properties and Handling

Prior to initiating any biological assays, it is crucial to understand the physicochemical properties of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione.

PropertyValueSource
CAS Number1402586-10-0[8]
Molecular FormulaC15H9FN2O4[8]
Purity>95%[8]
Storage2-8°C[8]

Solubility: The solubility of the compound should be determined in various solvents, particularly DMSO for stock solutions and aqueous buffers used in the assays. Poor solubility can lead to inaccurate and irreproducible results. It is recommended to perform a kinetic solubility assay before proceeding.

Stock Solution Preparation:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

I. Anti-Inflammatory Activity Assessment

Inflammation is a key pathological component of numerous diseases. Many isoindoline-1,3-dione derivatives have demonstrated anti-inflammatory effects.[3][4] The following assays will help determine if 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione shares this activity.

A. Cyclooxygenase-2 (COX-2) Inhibition Assay (Enzymatic)

Rationale: Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[4] This assay will determine the direct inhibitory effect of the compound on COX-2 activity.

Workflow for COX-2 Inhibition Assay:

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, COX-2 Enzyme, Arachidonic Acid, Test Compound Dilutions incubation Incubate COX-2 with Test Compound or Vehicle reagents->incubation Add to Plate reaction Initiate Reaction with Arachidonic Acid incubation->reaction Add Substrate detection Measure Prostaglandin E2 (PGE2) Production via ELISA reaction->detection Stop Reaction & Measure analysis Calculate % Inhibition and Determine IC50 detection->analysis

Caption: Workflow for the enzymatic COX-2 inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Test Compound: Prepare a serial dilution of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione in DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the assay should be ≤ 1%.

    • Positive Control: Celecoxib or another known COX-2 inhibitor.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound dilutions or controls to each well.

    • Add 150 µL of Assay Buffer.

    • Add 10 µL of COX-2 enzyme solution.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 1N HCl.

  • Detection:

    • Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

B. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Cell-Based)

Rationale: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce large amounts of nitric oxide (NO), a pro-inflammatory mediator. This assay assesses the ability of the compound to suppress this inflammatory response in a cellular context.

Detailed Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione.

    • Pre-incubate for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS + vehicle).

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability (MTT Assay):

    • Concurrently, perform an MTT assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

II. Anticancer Activity Evaluation

The structural similarity to known anticancer agents makes 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione a candidate for anticancer drug discovery.[7]

A. Cell Viability Assay (MTT or CellTiter-Glo®)

Rationale: This is a primary screening assay to determine the cytotoxic or cytostatic effects of the compound on cancer cells. The MTT assay measures metabolic activity, while the CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.

Workflow for Cell Viability Assay:

cluster_seeding Cell Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis seeding Seed Cancer Cells in a 96-well Plate treatment Treat Cells with Serial Dilutions of Test Compound seeding->treatment Allow Adhesion incubation Incubate for 24, 48, or 72 hours treatment->incubation detection Add MTT or CellTiter-Glo® Reagent and Read Plate incubation->detection analysis Calculate % Viability and Determine IC50 detection->analysis

Caption: General workflow for a cell-based viability assay.

Detailed Protocol (using A549 lung carcinoma cells as an example):

  • Cell Culture:

    • Culture A549 cells in F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

    • Replace the medium with fresh medium containing serial dilutions of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 or 72 hours.

  • Detection (MTT method):

    • Follow the MTT protocol as described in the anti-inflammatory section.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

B. Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), a key mechanism for many chemotherapeutic agents. This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Detailed Protocol:

  • Assay Procedure:

    • Seed and treat A549 cells with the test compound as described for the cell viability assay. It is recommended to use concentrations around the IC50 value.

    • Incubate for a shorter period (e.g., 6, 12, or 24 hours) as apoptosis precedes cell death.

  • Detection:

    • Use a commercially available Caspase-Glo® 3/7 Assay kit.

    • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Express the results as fold-change in caspase activity compared to the vehicle-treated control.

III. Neuroprotective Potential Assessment

Given that some isoindoline-1,3-dione derivatives exhibit acetylcholinesterase (AChE) inhibitory activity, which is a therapeutic strategy for Alzheimer's disease, it is worthwhile to screen 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione for this activity.[9][10]

A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Rationale: This colorimetric assay determines the compound's ability to inhibit the enzymatic activity of AChE, which is responsible for breaking down the neurotransmitter acetylcholine.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • AChE from electric eel.

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

    • Acetylthiocholine iodide (ATCI), the substrate.

    • Test Compound: Prepare serial dilutions.

    • Positive Control: Donepezil or galantamine.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilutions to each well.

    • Add 125 µL of DTNB solution.

    • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration.

    • Determine the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] x 100.

    • Calculate the IC50 value from the dose-response curve.

Data Summary and Interpretation

The results from these assays will provide a comprehensive in vitro profile of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione.

Example Data Table:

AssayEndpointResult (IC50 / Effect)
Anti-Inflammatory
COX-2 InhibitionIC50 (µM)[Insert Value]
NO Production (RAW 264.7)IC50 (µM)[Insert Value]
Anticancer
A549 Cell Viability (72h)IC50 (µM)[Insert Value]
Caspase-3/7 ActivationFold-change at IC50[Insert Value]
Neuroprotection
AChE InhibitionIC50 (µM)[Insert Value]

A potent compound would exhibit low micromolar or nanomolar IC50 values. It is crucial to correlate cell-based assay results with cytotoxicity data to distinguish between specific biological effects and general toxicity.

Troubleshooting and Self-Validation

  • Compound Precipitation: If the compound precipitates in the assay medium, reduce the final concentration or use a co-solvent system (with appropriate controls).

  • High Background in Assays: Ensure all reagents are fresh and properly prepared. Check for potential interference of the compound with the detection method (e.g., colorimetric or fluorescent quenching).

  • Inconsistent Results: Maintain consistent cell passage numbers and confluency. Ensure accurate pipetting and incubation times. Always include positive and negative controls in every experiment.

  • Cytotoxicity in Cell-Based Assays: If a compound shows activity in a cell-based functional assay, always run a parallel cytotoxicity assay at the same concentrations and time points to confirm the effect is not due to cell death.

Conclusion

This guide provides a foundational set of in vitro assays to characterize the biological activity of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione. By systematically evaluating its anti-inflammatory, anticancer, and neuroprotective potential, researchers can gain valuable insights into its mechanism of action and therapeutic promise. The data generated from these protocols will be instrumental in guiding further lead optimization and preclinical development efforts.

References

  • Trukhanova, Y. A., et al. (2021). Synthesis and biological activity of new derivatives of isoindoline-1,3-diones as non-steroidal analgesics. Sciforum. Available at: [Link]

  • Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]

  • Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available at: [Link]

  • Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Synthesis, characterization and biological activities of 3-nitro isoindoline-1,3-dione analogues. DSpace Repository. Available at: [Link]

  • Raza, A., et al. (2013). 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1678–o1679. Available at: [Link]

  • Serafin, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available at: [Link]

  • Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 356–367. Available at: [Link]

  • Precision For Medicine. (2026, February 7). Cell Based Assays. Available at: [Link]

  • PubChem. (n.d.). 4-Nitro-2-(4-nitro-phenyl)-isoindole-1,3-dione. Available at: [Link]

  • Tan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

  • Pugliano, A., et al. (2025). Optimization of In Vitro CYP3A4 TDI Assay Conditions and Use of Derived Parameters for Clinical DDI Risk Assessment Using Static and Dynamic Models. The AAPS Journal, 27(1), 114. Available at: [Link]

  • Gębka, A., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. Available at: [Link]

  • Tan, A., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12051–12061. Available at: [Link]

Sources

scale-up synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Abstract

This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione. This compound serves as a valuable intermediate in the development of various biologically active molecules, including analgesics and anti-inflammatory agents.[1][2][3][4] The described methodology is based on the Gabriel synthesis, a classic and highly reliable method for the formation of protected primary amines that effectively prevents the common issue of over-alkylation.[5][6][7] This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, and methods for product characterization to ensure scientific integrity and reproducibility.

Introduction and Scientific Principle

The synthesis of N-substituted phthalimides is a cornerstone of medicinal chemistry and materials science.[8][9] The target molecule, 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione, is synthesized via the N-alkylation of potassium phthalimide with 2-fluoro-4-nitrobenzyl bromide. This reaction is a specific application of the Gabriel synthesis, which provides a clean and efficient route to primary amines and their derivatives.

The core of this synthesis is a bimolecular nucleophilic substitution (S_N2) reaction. The phthalimide anion, generated from the highly acidic N-H bond of phthalimide (pKa ≈ 8.3) by a base, acts as a potent nucleophile.[5] This anion attacks the electrophilic benzylic carbon of 2-fluoro-4-nitrobenzyl bromide, displacing the bromide ion and forming the stable N-C bond of the desired product. The use of phthalimide is strategic; its bulky nature and the delocalization of the nitrogen lone pair into the two adjacent carbonyl groups prevent the product from undergoing further alkylation, a significant drawback of using simpler nitrogen nucleophiles like ammonia.[6][10]

The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the potassium cation while leaving the phthalimide anion relatively free to act as a nucleophile, thereby accelerating the reaction rate.[11][12][13]

Reaction Scheme:

Materials and Reagents

Reagent Specifications
ReagentCAS No.FormulaMW ( g/mol )PuritySupplier
Potassium Phthalimide1074-82-4C₈H₄KNO₂185.22≥98%Sigma-Aldrich[14]
2-Fluoro-4-nitrobenzyl bromide33184-07-3C₇H₅BrFNO₂234.02>95%Fisher Scientific
N,N-Dimethylformamide (DMF), Anhydrous68-12-2C₃H₇NO73.0999.8%Sigma-Aldrich
Ethanol, 200 Proof64-17-5C₂H₅OH46.07≥99.5%Fisher Scientific
Deionized Water7732-18-5H₂O18.02--
Equipment and Consumables
EquipmentSpecification
Three-neck round-bottom flask1 L, 24/40 ground glass joints
Mechanical overhead stirrerWith PTFE paddle
Reflux condenser24/40 joint
Heating mantle with controllerSized for 1 L flask
Thermometer / Temperature probe-10 to 200 °C range
Nitrogen gas inlet adapterWith bubbler
Büchner funnel and filter flask1 L capacity
Vacuum pump / aspirator
Whatman filter paperSized for Büchner funnel
Glass beakers and Erlenmeyer flasksVarious sizes
Graduated cylindersVarious sizes
Magnetic stir plate and stir bars
Analytical balance0.001 g readability
TLC platesSilica gel 60 F₂₅₄
Vacuum oven

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100 mmol scale. All operations involving hazardous reagents should be performed inside a certified chemical fume hood.

Step 1: Reaction Setup and Inerting
  • Assemble a 1 L three-neck round-bottom flask equipped with a mechanical overhead stirrer, a reflux condenser, and a nitrogen inlet adapter. A thermometer is placed through the third neck, ensuring the bulb is submerged in the reaction medium.

  • Ensure all glassware is thoroughly dried in an oven (120 °C) overnight and cooled under a stream of dry nitrogen to prevent moisture contamination.

  • Flush the entire apparatus with dry nitrogen for 10-15 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

Step 2: Reagent Charging
  • To the reaction flask, add potassium phthalimide (18.52 g, 100 mmol).

  • Add 200 mL of anhydrous N,N-dimethylformamide (DMF).

  • Begin stirring the suspension to achieve a uniform slurry. Potassium phthalimide is soluble in DMF, but a suspension may initially form.[12][15]

  • In a separate beaker, dissolve 2-fluoro-4-nitrobenzyl bromide (23.40 g, 100 mmol) in 50 mL of anhydrous DMF.

  • Slowly add the 2-fluoro-4-nitrobenzyl bromide solution to the stirred potassium phthalimide suspension over 10-15 minutes using an addition funnel. An exothermic reaction may be observed.

Step 3: Reaction Execution
  • Once the addition is complete, heat the reaction mixture to 80-90 °C using the heating mantle.

  • Maintain the temperature and vigorous stirring for 3-4 hours. The reaction mixture should become more homogeneous as the potassium phthalimide reacts and the product forms.

Step 4: Reaction Monitoring
  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Procedure: Withdraw a small aliquot (~0.1 mL) from the reaction mixture and dissolve it in 0.5 mL of ethyl acetate. Spot this solution on a silica gel TLC plate.

  • Eluent: A 3:1 mixture of Hexane:Ethyl Acetate is a suitable mobile phase.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting benzyl bromide should have a different R_f value than the N-substituted phthalimide product. The reaction is considered complete when the spot corresponding to the 2-fluoro-4-nitrobenzyl bromide has disappeared.

Step 5: Product Isolation and Work-up
  • Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

  • In a separate large beaker (2 L), place 1 L of cold deionized water and stir vigorously with a magnetic stir bar.

  • Slowly pour the reaction mixture into the stirred water. A pale yellow to white precipitate of the crude product will form immediately.[16]

  • Continue stirring the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.[17]

  • Wash the filter cake generously with deionized water (3 x 200 mL) to remove DMF and potassium bromide salts.

  • Continue to pull air through the filter cake for 15-20 minutes to partially dry the solid.

Step 6: Purification by Recrystallization
  • Transfer the crude solid to a 1 L Erlenmeyer flask.

  • Add approximately 400-500 mL of 95% ethanol.

  • Heat the suspension to a gentle boil on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add more ethanol in small portions until a clear solution is obtained at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, the purified product will crystallize out. To maximize yield, the flask can be placed in an ice bath for an additional 30 minutes after reaching room temperature.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol (2 x 30 mL).

  • Dry the final product in a vacuum oven at 50-60 °C overnight to a constant weight.

Expected Results and Characterization

ParameterExpected Result
Product Name 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione
CAS Number 1402586-10-0
Molecular Formula C₁₅H₉FN₂O₄
Molecular Weight 300.25 g/mol
Physical Appearance White to pale yellow crystalline solid
Expected Yield 85-95%
Melting Point 155-158 °C (literature value may vary)[18]
¹H NMR Characteristic peaks for aromatic protons of both rings and the benzylic CH₂ group.
FT-IR (cm⁻¹) ~1770 and ~1715 (asymmetric and symmetric C=O stretch of imide), ~1520 and ~1340 (NO₂ stretch).

Safety Protocols and Hazard Management

All personnel must read the Safety Data Sheets (SDS) for each chemical before starting work. The synthesis must be conducted in a well-ventilated chemical fume hood.

ChemicalHazardsPPE & Handling Precautions
2-Fluoro-4-nitrobenzyl bromide Corrosive, Lachrymator, Causes severe skin burns and eye damage.[19][20][21]Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Handle in a fume hood. Avoid inhalation of dust.[21]
Potassium Phthalimide Moisture sensitive. May cause irritation.Standard PPE. Keep container tightly closed and handle in a dry environment.[13]
N,N-Dimethylformamide (DMF) Harmful if inhaled or in contact with skin. Suspected of damaging fertility or the unborn child.[22]Use in a fume hood with adequate ventilation. Wear appropriate gloves and eye protection. Avoid breathing vapors.[22]
Ethanol Flammable liquid and vapor.Keep away from ignition sources. Use in a well-ventilated area.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Wash affected area with soap and plenty of water for at least 15 minutes.[23]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[23]

  • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[23]

  • Spill: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

Workflow and Logic Diagrams

Overall Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_final Final Product A Dry Glassware B Assemble Apparatus A->B C Inert with N2 B->C D Charge Potassium Phthalimide & DMF C->D E Add Benzyl Bromide Solution D->E F Heat to 80-90°C (3-4 hours) E->F G Monitor by TLC F->G H Cool to RT G->H Reaction Complete I Precipitate in Water H->I J Vacuum Filter (Crude Product) I->J K Recrystallize from Ethanol J->K L Vacuum Filter (Pure Product) K->L M Dry in Vacuum Oven L->M N Characterize (NMR, IR, MP) M->N

Caption: High-level workflow for the synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione.

Recrystallization Solvent Selection Logic

RecrystallizationLogic Start Start: Crude Product Obtained SolubleHot Is product soluble in hot solvent? Start->SolubleHot InsolubleCold Is product insoluble in cold solvent? SolubleHot->InsolubleCold Yes Failure Try a different solvent or solvent mixture SolubleHot->Failure No Success Solvent System is Suitable InsolubleCold->Success Yes InsolubleCold->Failure No

Caption: Decision logic for selecting an appropriate recrystallization solvent system.

References

  • Chemistry Steps. (2020, April 15). The Gabriel Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Available at: [Link]

  • Cambridge University Press. Gabriel Synthesis. Available at: [Link]

  • Chemister.ru. potassium phthalimide. Available at: [Link]

  • Wikipedia. Gabriel synthesis. Available at: [Link]

  • The Journal of Organic Chemistry. (2025, February 21). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. Available at: [Link]

  • PubChem. POTASSIUM PHTHALIMIDE. Available at: [Link]

  • Der Pharma Chemica. Efficient one pot synthesis of N-alkyl and N-aryl imides. Available at: [Link]

  • Taylor & Francis. (2013, March 6). Imidazole-Promoted Synthesis of N-Substituted Phthalimide from N,N′-Disubstituted Ureas in Solventless Conditions. Available at: [Link]

  • Organic Chemistry Portal. Phthalimide synthesis. Available at: [Link]

  • PMC. 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione. Available at: [Link]

  • MDPI. (2021, November 14). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available at: [Link]

  • Neliti. (2018, November 30). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Available at: [Link]

  • ResearchGate. (2025, October 15). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available at: [Link]

  • Sciforum. (2021, November 14). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. Available at: [Link]

  • ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available at: [Link]

  • DSpace Repository. Synthesis, characterization and biological activities of 3-nitro isoindoline-1,3-dione analogues. Available at: [Link]

  • Chemical Communications (RSC Publishing). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Available at: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2021, March 1). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog. Available at: [Link]

  • MDPI. (2024, July 26). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available at: [Link]

  • ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. Available at: [Link]

  • South Eastern University of Sri Lanka. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF 3-NITRO ISOINDOLINE-1,3-DIONE ANALOGUES. Available at: [Link]

  • CUNY. Purification by Recrystallization. Available at: [Link]

Sources

derivatization of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione for further reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-FNBI

High-Fidelity Protocols for Amine Unmasking and Nitro Reduction

Abstract & Strategic Utility

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (referred to herein as FNBI ) is a critical bifunctional intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and kinase inhibitors. Its structural value lies in its dual-masked nature:

  • The Phthalimide Moiety: A robust protecting group for the benzylic amine, stable to acidic and oxidative conditions.

  • The Nitro Group: A latent aniline functionality that can be orthogonally activated.

  • The Fluorine Substituent: Positioned to modulate metabolic stability and pKa, it also slightly activates the ring for specific nucleophilic attacks, though it is primarily a structural bioisostere.

This guide details the two primary derivatization pathways: Route A (The Gabriel Release) to generate the primary benzylic amine, and Route B (Chemoselective Reduction) to generate the aniline while retaining the phthalimide protection.

Reaction Pathways & Logic

The decision to proceed via Route A or Route B depends on the desired final scaffold.

  • Route A (Deprotection First): Essential if the benzylic amine is the nucleophile required for the next coupling step (e.g., amide coupling or reductive amination).

  • Route B (Reduction First): Preferred if the aniline requires derivatization (e.g., acylation or sulfonylation) before the benzylic amine is exposed, preventing self-polymerization or regio-scrambling.

FNBI_Pathways FNBI FNBI (Starting Material) Amine Product A: (2-Fluoro-4-nitrophenyl) methanamine FNBI->Amine Hydrazinolysis (Route A) Aniline Product B: 2-(4-Amino-2-fluorobenzyl) isoindoline-1,3-dione FNBI->Aniline Pd/C Hydrogenation (Route B) Diamine Final Target: 4-(Aminomethyl)-3- fluoroaniline Amine->Diamine Nitro Reduction Aniline->Diamine Hydrazinolysis

Figure 1: Divergent synthesis pathways for FNBI. Route A unmasks the benzylic amine; Route B unmasks the aniline.

Protocol A: The Gabriel Release (Hydrazinolysis)

Objective: Removal of the phthalimide group to yield (2-Fluoro-4-nitrophenyl)methanamine.

Mechanism: The reaction proceeds via a transamidation mechanism where hydrazine attacks the phthalimide carbonyls, releasing the amine and forming the thermodynamically stable phthalhydrazide byproduct.

Materials
  • Substrate: FNBI (1.0 equiv)

  • Reagent: Hydrazine Hydrate (

    
    , 80% or 64% solution) (2.0 – 3.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Workup: 1M HCl, DCM (Dichloromethane), 1M NaOH.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend FNBI (10 mmol) in Ethanol (50 mL). The starting material may not fully dissolve at room temperature (RT).

  • Reagent Addition: Add Hydrazine Hydrate (25 mmol, 2.5 equiv) dropwise to the suspension.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Observation: The suspension will initially clear, followed by the formation of a voluminous white precipitate (phthalhydrazide).

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The UV-active phthalimide spot (

      
      ) should disappear, and a baseline amine spot should appear.
      
  • Acid Hydrolysis (Critical Step): Cool the mixture to RT. Add 1M HCl (30 mL) and stir for 30 minutes.

    • Why: This converts the free amine into its water-soluble hydrochloride salt and ensures complete precipitation of the phthalhydrazide byproduct.

  • Filtration: Filter off the white solid (phthalhydrazide) and wash with a small amount of cold water.[1] Discard the solid.

  • Basification & Extraction:

    • Concentrate the filtrate to remove Ethanol.

    • Basify the remaining aqueous layer to pH > 12 using 2M NaOH. The amine will oil out.

    • Extract with DCM (

      
       mL).
      
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    

Yield Expectation: 85–95% as a yellow/orange oil or low-melting solid.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to an aniline without cleaving the phthalimide, yielding 2-(4-Amino-2-fluorobenzyl)isoindoline-1,3-dione.

Challenge: Standard hydrazine reduction is not applicable here as it would cleave the phthalimide. Catalytic hydrogenation is the gold standard.

Materials
  • Substrate: FNBI (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Source:

    
     balloon or Ammonium Formate (transfer hydrogenation)
    
  • Solvent: Methanol/THF (1:1 mixture to ensure solubility)

Step-by-Step Procedure
  • Preparation: In a nitrogen-flushed flask, dissolve FNBI (5 mmol) in MeOH:THF (1:1, 40 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate, e.g., 150 mg).

    • Safety: Pd/C is pyrophoric. Add it under an inert gas flow or as a water slurry.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with

      
       gas three times. Stir vigorously under an 
      
      
      
      balloon at RT for 4–6 hours.
    • Method B (Transfer): Add Ammonium Formate (5 equiv) and reflux for 1 hour. (Faster, but requires heating).

  • Monitoring: Check TLC. The nitro compound is less polar; the aniline product will be more polar and often fluorescent under UV (365 nm).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C.

    • Wash the pad with MeOH.

    • Concentrate the filtrate.[1]

  • Purification: If necessary, recrystallize from EtOH. Flash chromatography is rarely needed if conversion is complete.

Yield Expectation: 90–98% off-white solid.

Comparative Data & Troubleshooting
ParameterHydrazinolysis (Route A)Catalytic Hydrogenation (Route B)
Primary Product Benzyl AmineAniline (Phthalimide intact)
Key Reagent Hydrazine Hydrate

/ Pd-C
Reaction Time 2–4 Hours (Reflux)4–6 Hours (RT)
Major Byproduct Phthalhydrazide (Solid)Water
Common Pitfall Incomplete removal of phthalhydrazideCatalyst poisoning by amine product

Troubleshooting "The White Solid": In Protocol A, if the final product contains white solid impurities, it is likely residual phthalhydrazide.

  • Fix: Redissolve the product in DCM and wash with 0.5M NaOH. The phthalhydrazide is soluble in base (as the anion), while the benzyl amine remains in the organic layer.

References
  • Sigma-Aldrich. Product Specification: 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione. [2]

  • BenchChem. Application Notes and Protocols for Phthalimide Deprotection.

  • Royal Society of Chemistry. General procedure for the deprotection of the phthalimide. (Supplementary Info).

  • Common Organic Chemistry. Nitro Reduction: Common Conditions (Pd/C).

  • National Institutes of Health (PMC). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams. (Detailed Hydrazinolysis discussion).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Synthesis Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione , a critical intermediate often used in the synthesis of immunomodulatory drugs (IMiDs) and PROTAC linkers. This reaction is a classic Gabriel Synthesis (Step 1), involving the N-alkylation of potassium phthalimide with 2-fluoro-4-nitrobenzyl bromide (or chloride).

While theoretically simple (


 mechanism), this specific substrate presents unique challenges due to the electron-withdrawing nature of the nitro group and the steric/electronic influence of the ortho-fluorine. This guide moves beyond basic "recipe" following to address the causality of failure modes.
Module 1: The Optimized Protocol (The "Gold Standard")

Do not rely on generic Gabriel conditions. The following protocol is optimized for the 2-fluoro-4-nitrobenzyl substrate to maximize yield and minimize the "sticky solid" phenomenon often encountered with nitro-benzyl derivatives.

Reaction Parameters
ParameterRecommendationTechnical Rationale
Solvent Anhydrous DMF (Preferred) or DMSOHigh dielectric constant promotes dissolution of the ionic potassium phthalimide lattice, accelerating the

attack.
Temperature 60°C – 75°C Higher temps (>90°C) increase the risk of degrading the nitro group or causing oxidative darkening. Lower temps (<50°C) result in incomplete conversion.
Stoichiometry 1.05 equiv Alkyl Halide : 1.0 equiv K-PhthalimideA slight excess of the electrophile ensures the difficult-to-remove phthalimide is fully consumed.
Time 2 – 4 Hours Monitor by TLC/LCMS. Extended heating in DMF can lead to thermal decomposition or dimethylamine impurities.
Step-by-Step Workflow
  • Preparation: Charge a dried round-bottom flask with Potassium Phthalimide (1.0 eq) .

  • Solvation: Add Anhydrous DMF (5–7 mL per gram of reactant). Stir at room temperature for 10 minutes. Note: The salt will not fully dissolve; this is a slurry.

  • Addition: Add 2-Fluoro-4-nitrobenzyl bromide (1.05 eq) portion-wise.

    • Critical: If the reaction exotherms significantly, cool to 0°C during addition, then warm to target temp.

  • Reaction: Heat to 65°C . The slurry will thin as the product (which is DMF-soluble) forms and KBr precipitates.

  • Quench & Workup (The "Crash-Out"):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into Ice-Cold Water (10x volume of DMF).

    • Result: The product should precipitate as a white/off-white solid.

    • Filter, wash copiously with water (to remove DMF), and wash with cold ethanol (to remove unreacted bromide).

Module 2: Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical "fork in the road" where moisture introduces impurities.

ReactionPathway cluster_0 Critical Failure Mode Start Reactants: K-Phthalimide + 2-F-4-NO2-Benzyl Bromide Solvent Solvent Choice: Anhydrous DMF Start->Solvent Dissolution Intermediate Transition State (SN2 Attack) Solvent->Intermediate Heat (65°C) Product Target Product: 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione Intermediate->Product Kinetic Control (Dry Conditions) Impurity Impurity: Phthalamic Acid (Ring Opening) Intermediate->Impurity Moisture Present (Hydrolysis)

Figure 1: Reaction pathway showing the critical divergence between successful N-alkylation and moisture-induced hydrolysis.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with nitro-benzyl phthalimides.

Case #1: "My product is a sticky gum, not a solid."

Diagnosis: This is the most common issue. It usually stems from residual DMF or unreacted benzyl bromide .

  • The Fix:

    • Trituration: Take the gum up in cold Ethanol or Methanol. Sonicate vigorously. The product is poorly soluble in cold alcohols, while the impurities (DMF/Bromide) are soluble. The gum should harden into a filterable solid.

    • Water Wash: Ensure you used enough water during the quench (at least 10:1 ratio water:DMF). DMF is highly miscible with water; if the volume is too low, DMF stays in the organic phase, keeping the product "wet."[1]

Case #2: "I see a new peak at R.T. 0.5 (LCMS) or baseline (TLC)."

Diagnosis: Hydrolysis (Ring Opening). [1]

  • Mechanism: If your DMF was "wet" (contained water), hydroxide ions (generated from trace basicity) or water itself attacked the imide carbonyl, opening the ring to form the phthalamic acid derivative.

  • The Fix:

    • Use freshly opened Anhydrous DMF .

    • If the impurity is present, you can sometimes "re-close" the ring by refluxing the crude material in Acetic Anhydride for 1 hour, then re-precipitating in water.

Case #3: "The reaction is stalling at 60% conversion."

Diagnosis: Passivation of Nucleophile.

  • The Cause: Potassium Phthalimide is hygroscopic. If it has absorbed water from the air, its nucleophilicity drops significantly.

  • The Fix:

    • Dry your Potassium Phthalimide in a vacuum oven at 100°C overnight before use.

    • Alternatively, add a catalytic amount (0.1 eq) of 18-Crown-6 ether to the reaction. This complexes the Potassium ion, making the Phthalimide anion "naked" and significantly more reactive.

Module 4: Advanced Purification (Recrystallization)

If the "crash-out" method yields <95% purity, use this recrystallization protocol specific to nitro-phthalimides.

  • Solvent System: Glacial Acetic Acid (or 1:1 Ethanol/Acetic Acid).

  • Method:

    • Dissolve crude solid in minimum boiling Glacial Acetic Acid.

    • Safety Note: Perform in a fume hood; hot acetic acid is corrosive.

    • Allow to cool slowly to room temperature.

    • Needle-like crystals should form.

    • Filter and wash with cold ethanol (to remove the acid).

    • Dry under high vacuum to remove trace acetic acid (which can interfere with subsequent reduction steps).

References
  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard Gabriel Synthesis protocols and mechanism).[2][3][4]

  • Sheehan, J.C.; Bolhofer, W.A. "An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides." Journal of the American Chemical Society, 1950 , 72(6), 2786–2788.[1] Link

  • Manasa, K.L., et al. "Synthesis and biological evaluation of novel phthalimide derivatives." Der Pharma Chemica, 2011 , 3(3), 163-172. (Specific reference to nitro-benzyl phthalimide derivatives and workup). Link

  • Sigma-Aldrich. "Product Specification: N-Benzylphthalimide derivatives." (Solubility and physical property data for benzyl-phthalimide class). Link

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals conducting the Gabriel synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione .

While the Gabriel synthesis is a classical method for primary amine protection and preparation [1], the unique electronic environment of the 2-fluoro-4-nitrobenzyl system introduces complex competing reaction pathways. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve high-purity yields.

Mechanistic Insights: The Causality of Side Reactions

To troubleshoot this synthesis, one must first understand the electronic landscape of the starting material, 2-fluoro-4-nitrobenzyl halide (typically bromide or chloride).

The primary intended pathway is an SN2 substitution at the benzylic carbon by the nitrogen of the phthalimide anion. However, the molecule contains a highly activated aryl fluoride. The nitro group at the para position strongly withdraws electron density via resonance and induction. This creates a severe partial positive charge at the C2 carbon bearing the fluorine atom. Consequently, the C-F bond becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2]. Because fluorine is highly electronegative, it stabilizes the rate-determining transition state (the Meisenheimer complex), making it an excellent leaving group in SNAr reactions, even though it is a poor leaving group in standard aliphatic SN2 reactions.

Additionally, phthalimide is an ambident nucleophile. While N-alkylation is thermodynamically favored, O-alkylation can occur under specific kinetic conditions, leading to isomeric imidate esters. Finally, the imide ring itself is sensitive to hydrolysis , particularly in the presence of adventitious water and base.

G SM 2-Fluoro-4-nitrobenzyl halide + Potassium Phthalimide Desired N-Alkylation (Desired) 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione SM->Desired S_N2 at benzylic C (Optimal Conditions) SNAr S_NAr Side Product Bis-phthalimide derivative SM->SNAr Nucleophilic attack at C-F (Excess base/High Temp) OAlk O-Alkylation Imidate ester SM->OAlk Hard electrophile/Ag+ salts (Solvent effects) Hydro Hydrolysis Phthalamic acid derivative Desired->Hydro H2O / OH- (Aqueous workup/Wet solvent)

Reaction pathways in the Gabriel synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major impurity at m/z 428 [M+H]+. What is this, and how do I prevent it?

A: An m/z of 428 corresponds to the bis-phthalimide SNAr side product (Exact Mass: 427.08). This occurs when a second equivalent of phthalimide attacks the activated C2 position, displacing the fluorine atom via SNAr.

  • Causality: SNAr reactions typically require higher activation energy than benzylic SN2 reactions [3].

  • Solution: Lower your reaction temperature from reflux to 50–60 °C. Ensure strict stoichiometric control; use no more than 1.05 equivalents of potassium phthalimide. Do not add supplementary bases (like K2CO3 or NaH), as they increase the nucleophilicity of the system and drive the SNAr pathway.

Q2: I am observing an isomer of my product (m/z 301 [M+H]+) that elutes at a different retention time. Is this O-alkylation?

A: Yes. Phthalimide can undergo O-alkylation to form an imidate ester. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophile than the nitrogen.

  • Causality: O-alkylation is promoted by highly polar aprotic solvents (which strip the cation away, exposing the hard oxygen) or the use of silver salts (Ag+), which pull the halide leaving group to create a hard, carbocation-like benzylic center.

  • Solution: Stick to Potassium Phthalimide (K+ is a softer counterion than Ag+). If the issue persists in DMF, switch to a slightly less polar solvent mixture or reduce the reaction temperature.

Q3: My product mixture contains a highly polar spot on TLC (Rf ~0.1 in 3:1 Hexanes/EtOAc) with an m/z of 319 [M+H]+.

A: This is the ring-opened phthalamic acid derivative .

  • Causality: The imide carbonyls are highly electrophilic. Trace water in your solvent, combined with the basicity of the phthalimide anion, leads to hydroxide-mediated attack on the carbonyl, opening the five-membered ring.

  • Solution: Use strictly anhydrous solvents (e.g., DMF dried over 4Å molecular sieves). Ensure your potassium phthalimide is stored in a desiccator, as it is hygroscopic. Avoid prolonged aqueous basic workups.

G Start LC-MS Analysis of Crude M300 m/z = 301 [M+H]+ Major Peak Start->M300 Desired Mass M427 m/z = 428[M+H]+ Significant Peak Start->M427 S_NAr Over-reaction M318 m/z = 319 [M+H]+ Significant Peak Start->M318 Ring Opening Action1 Proceed to crystallization (EtOH/H2O) M300->Action1 Action2 Reduce Temp to 60°C Limit Phthalimide to 1.05 eq M427->Action2 Action3 Use strictly anhydrous DMF Avoid aqueous base M318->Action3

LC-MS diagnostic workflow for identifying and resolving common Gabriel synthesis side products.

Quantitative Data: Mass Spectrometry Diagnostic Table

Use the following self-validating table to quickly identify side products during LC-MS monitoring.

Compound / Side ProductChemical FormulaExact MassExpected m/z [M+H]+Primary Cause
Desired Product (N-Alkylated) C15H9FN2O4300.05301.1 Optimal SN2 conditions
O-Alkylated Isomer C15H9FN2O4300.05301.1 Hard electrophile / Ag+ salts
Bis-phthalimide (SNAr) C23H13N3O6427.08428.1 High temp / Excess nucleophile
Phthalamic Acid (Hydrolysis) C15H11FN2O5318.06319.1 Wet solvent / Aqueous base
Benzyl Alcohol (Hydrolysis) C7H6FNO3171.03172.0 Excess OH- / Extended aqueous workup

Optimized Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling temperature and stoichiometry, we kinetically favor the SN2 pathway while starving the SNAr pathway of the thermal energy it requires.

Reagents Required:

  • 2-Fluoro-4-nitrobenzyl bromide (1.0 eq, 10.0 mmol, 2.34 g)

  • Potassium phthalimide (1.05 eq, 10.5 mmol, 1.94 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL, dried over 4Å molecular sieves)

  • Ice-cold distilled water (100 mL)

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Reagent Loading: Add Potassium phthalimide (1.94 g) to the flask. Self-Validation: Ensure the powder is free-flowing and not clumped, which would indicate moisture absorption.

  • Solvent Addition: Inject 25 mL of anhydrous DMF. Stir to create a uniform suspension.

  • Electrophile Addition: Dissolve 2-Fluoro-4-nitrobenzyl bromide (2.34 g) in 5 mL of anhydrous DMF. Add this solution dropwise to the stirring suspension over 10 minutes at room temperature.

  • Thermal Control (Critical Step): Heat the reaction mixture to exactly 60 °C . Do not exceed 65 °C, as thermal activation beyond this point exponentially increases the rate of SNAr at the C-F bond.

  • Reaction Monitoring: Stir for 4 hours. Monitor by TLC (Eluent: 3:1 Hexanes/EtOAc).

    • Self-Validation: The starting bromide (Rf ~0.6) should disappear. The desired product will appear at Rf ~0.4 (strongly UV active). If a spot appears at Rf ~0.1, moisture has breached the system (phthalamic acid).

  • Quenching & Precipitation: Cool the reaction to room temperature. Pour the mixture slowly into 100 mL of vigorously stirring ice-cold distilled water. The desired product will precipitate as a pale yellow/white solid.

  • Isolation: Filter the solid via vacuum filtration (Büchner funnel). Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and unreacted potassium phthalimide.

  • Purification: Recrystallize the crude solid from boiling ethanol. Dry under high vacuum at 40 °C overnight to afford pure 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione.

References

  • The Gabriel Synthesis For Making Primary Amines Master Organic Chemistry URL: [Link]

  • Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile WuXi Biology URL: [Link]

stability issues of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and experimental use. Understanding the stability profile of a molecule is critical for obtaining reproducible and reliable data.[1][2] This guide provides in-depth answers to frequently asked questions, a troubleshooting manual for common issues, and validated protocols to help you proactively manage the stability of this compound.

The key structural features of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione—a phthalimide group and a highly activated 2-fluoro-4-nitrobenzyl moiety—dictate its chemical reactivity and potential degradation pathways. The primary stability concern arises from the aromatic ring, where the strongly electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr).[3][4][5] This makes the compound susceptible to degradation by a wide range of common laboratory nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For optimal long-term stability, the compound should be stored as a solid at 2-8°C, protected from light and moisture.[6] The solid-state form is significantly less reactive than when in solution. Avoid storing the solid at room temperature for extended periods.

Q2: Which solvents should I use to prepare stock solutions? Which should I avoid?

A:

  • Recommended: Anhydrous aprotic solvents such as DMSO, DMF, or Dioxane are recommended for stock solutions. These solvents are non-nucleophilic and will not participate in degradation reactions.

  • Use with Caution: Acetonitrile (MeCN) is generally acceptable but ensure it is anhydrous.

  • Avoid: Protic and/or nucleophilic solvents should be strictly avoided, especially for long-term storage. This includes:

    • Alcohols (Methanol, Ethanol)

    • Water

    • Buffers containing primary or secondary amines (e.g., Tris, HEPES)

    • Ammonia solutions

These nucleophilic solvents can displace the activated fluorine atom, leading to the formation of impurities.[3][4]

Q3: Is 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione sensitive to light?

A: Yes, compounds containing a nitroaromatic group can be susceptible to photolytic degradation.[7][8] It is strongly recommended to protect solutions and the solid compound from direct light by using amber vials or wrapping containers in aluminum foil.[7] Photostability studies are advised if the experimental workflow involves prolonged exposure to light.[1]

Q4: Is the compound stable across a wide pH range?

A: No. The compound is most stable under neutral (pH ~6-7.5) aprotic conditions.

  • Acidic Conditions (pH < 4): The phthalimide ring may undergo slow hydrolysis to the corresponding phthalamic acid derivative, especially at elevated temperatures.[9]

  • Basic Conditions (pH > 8): The compound is highly susceptible to degradation. Strong bases can deprotonate any available nucleophiles, accelerating the SNAr reaction. Furthermore, the phthalimide ring can be rapidly hydrolyzed under basic conditions.[10][11]

Q5: Can I use buffers like Tris or PBS for my experiments?

A:

  • Tris Buffer: Avoid. Tris (tris(hydroxymethyl)aminomethane) is a primary amine and a potent nucleophile that will readily react with the compound, displacing the fluorine atom.

  • Phosphate-Buffered Saline (PBS): Use with caution. While phosphate itself is a weak nucleophile, PBS is an aqueous solution. Degradation via hydrolysis is possible over time. If PBS must be used, prepare the working solution immediately before the experiment and use it within a few hours. Do not store the compound in PBS.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I see an unexpected new peak in my HPLC or LC-MS analysis after dissolving the compound in methanol.

  • Probable Cause: You are observing a degradation product formed by Nucleophilic Aromatic Substitution (SNAr). The methoxide ion (or methanol itself) has displaced the fluoride on the aromatic ring.

  • Explanation: The electron-withdrawing nitro group makes the carbon atom attached to the fluorine highly electrophilic. Nucleophiles, like methanol, readily attack this position, displacing the fluoride leaving group.[5]

  • Solution:

    • Confirm Identity: The new peak should have a mass corresponding to [M-F+OCH3], which is an increase of 13.01 Da relative to the parent compound.

    • Solvent Change: Immediately switch to an anhydrous, aprotic solvent like DMSO or DMF for all future solutions.

    • Data Interpretation: Be aware that any data generated using the methanolic solution is likely from a mixture of the parent compound and its methoxy-degradant.

Issue 2: My experimental results are inconsistent, especially when using pre-made buffer solutions.

  • Probable Cause: The compound is degrading in your buffered solution, leading to a decrease in the effective concentration of the active molecule over the course of the experiment.

  • Explanation: Many biological buffers are nucleophilic. As explained in the FAQs, amine-based buffers (Tris, glycine) will cause rapid degradation. Even in aqueous buffers like PBS, slow hydrolysis of the phthalimide ring or reaction with water can occur, changing the compound's concentration and generating new chemical entities that could interfere with your assay.

  • Solution:

    • Workflow Analysis: Prepare the final working solution of the compound in your assay buffer immediately before adding it to the experiment. Do not let it sit in the buffer for extended periods.

    • Buffer Selection: If possible, switch to a non-nucleophilic buffer system, such as MOPS or MES, if compatible with your experiment.

    • Time-Course Study: Perform a simple time-course stability study. Dissolve the compound in your assay buffer and analyze its purity by HPLC at t=0, 1h, 4h, and 24h to understand its stability window under your specific conditions.

Issue 3: I observe a loss of compound and the appearance of two new peaks after acidic workup.

  • Probable Cause: The phthalimide ring is hydrolyzing under acidic conditions.

  • Explanation: The two carbonyl groups of the phthalimide are susceptible to hydrolysis, which breaks the imide ring to form 2-carboxy-N-(2-fluoro-4-nitrobenzyl)benzamide (the phthalamic acid derivative).[9] This introduces a carboxylic acid and an amide, significantly changing the molecule's properties.

  • Solution:

    • Avoid Strong Acid: Minimize exposure to strongly acidic conditions (pH < 4).

    • Analytical Confirmation: The primary degradant should have a mass corresponding to the addition of one molecule of water (+18.01 Da).

    • Purification: If acidic conditions are unavoidable, be prepared to purify the desired compound from this byproduct immediately after the step.

Summary of Potential Degradation Products
Stress ConditionPrimary Degradation PathwayPotential Degradant(s)
Nucleophilic Solvents (e.g., MeOH, R-NH₂)Nucleophilic Aromatic Substitution (SNAr)2-((2-methoxy-4-nitrobenzyl)isoindoline-1,3-dione) or other substituted analogues
Strongly Basic (pH > 9) Phthalimide Ring Hydrolysis2-carboxy-N-(2-fluoro-4-nitrobenzyl)benzamide
Strongly Acidic (pH < 4) Phthalimide Ring Hydrolysis2-carboxy-N-(2-fluoro-4-nitrobenzyl)benzamide
Prolonged UV/Light Exposure PhotolysisComplex mixture of products; potential for nitro group reduction or rearrangement[8][12]

Visualizing Degradation Pathways

Primary Instability: Nucleophilic Aromatic Substitution (SNAr)

The most significant stability liability for this molecule is its susceptibility to SNAr. The diagram below illustrates this process.

SNAr_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Parent 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione Meisenheimer Meisenheimer Complex (Resonance Stabilized) Parent->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., CH₃O⁻, RNH₂) Product Substituted Product Meisenheimer->Product - F⁻ (Leaving Group) LeavingGroup Fluoride Ion (F⁻)

Caption: Workflow of the SNAr degradation pathway.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products.[1][13][14] This protocol provides a framework for assessing the stability of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione under various stress conditions.

Objective: To determine the degradation profile of the compound under hydrolytic (acidic, basic), oxidative, and photolytic stress.

Materials:

  • 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

  • Solvents: Acetonitrile (HPLC grade), DMSO (anhydrous), Water (HPLC grade)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC-UV or LC-MS system, pH meter, calibrated oven, photostability chamber (ICH option 2 compliant) or a UV lamp (365 nm), amber vials, clear vials.

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in anhydrous DMSO. This is your Stock A .

  • Control Sample (Time Zero):

    • Dilute Stock A with a 50:50 mixture of Acetonitrile:Water to a final concentration of 50 µg/mL.

    • Inject immediately into the HPLC/LC-MS system. This is your t=0 reference.

  • Acidic Hydrolysis:

    • Mix 1 mL of Stock A with 9 mL of 0.1 M HCl in an amber vial.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute to 50 µg/mL with Acetonitrile:Water, and analyze.

  • Basic Hydrolysis:

    • Mix 1 mL of Stock A with 9 mL of 0.1 M NaOH in an amber vial.

    • Keep at room temperature. (Note: Degradation is expected to be rapid) .

    • Analyze at very short time points (e.g., 5 min, 30 min, 1h). Withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix 1 mL of Stock A with 9 mL of 3% H₂O₂ in an amber vial.

    • Keep at room temperature for 24 hours.

    • Analyze at specified time points (e.g., 2, 8, 24h).

  • Photolytic Degradation:

    • Prepare a 50 µg/mL solution in a 50:50 Acetonitrile:Water mixture in a clear vial.

    • Expose the vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Prepare a "dark control" sample by wrapping an identical vial in aluminum foil and placing it alongside the exposed sample.

    • Analyze both samples after the exposure period.

Analysis:

  • Use a reverse-phase C18 column with a gradient elution (e.g., Water/Acetonitrile with 0.1% formic acid).

  • Monitor at a suitable UV wavelength (e.g., 254 nm or a wavelength specific to the compound's chromophore).

  • Calculate the percentage degradation by comparing the peak area of the parent compound to the t=0 control.

  • Characterize major degradants using LC-MS to determine their mass-to-charge ratio (m/z).

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

  • Forced degradation studies: A critical lens into pharmaceutical stability.

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

  • Development of forced degradation and stability indicating studies of drugs—A review.

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies.

  • Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules.

  • Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester.

  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library.

  • Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. ACS Publications.

  • Phthalimides. Organic Chemistry Portal.

  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace.

  • Gabriel Synthesis. Chemistry LibreTexts.

  • Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Science Publishing.

  • What is Gabriel Phthalimide Synthesis Reaction? BYJU'S.

  • 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione. Sigma-Aldrich.

  • Nucleophilic aromatic substitution. Wikipedia.

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC.

  • Gabriel Synthesis.

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.

  • 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione. PMC.

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.

  • Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. MDPI.

  • 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. ChemicalBook.

  • Publication: 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione. DSpace Repository.

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.

Sources

Technical Support Center: Synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical resource for the synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione, a key intermediate in various research and development applications. As Senior Application Scientists, we have compiled this information to address common challenges and provide alternative synthetic strategies, ensuring both scientific rigor and practical utility in your experimental work.

Introduction

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is a phthalimide derivative of significant interest in medicinal chemistry and materials science. The presence of the fluoro and nitro functional groups on the benzyl moiety introduces unique electronic properties that can be both advantageous for the final compound's activity and challenging during its synthesis. This guide explores the most common synthetic routes, offers detailed troubleshooting for each, and presents viable alternatives to overcome potential synthetic hurdles.

Route 1: The Gabriel Synthesis (Primary Route)

The Gabriel synthesis is a robust and widely used method for the preparation of primary amines and their N-alkylated derivatives, like the target molecule.[1][2][3] This pathway involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide, in this case, 2-fluoro-4-nitrobenzyl bromide.

Experimental Workflow

cluster_0 Step 1: Preparation of Potassium Phthalimide cluster_1 Step 2: N-Alkylation Phthalimide Phthalimide Potassium Phthalimide Potassium Phthalimide Phthalimide->Potassium Phthalimide Deprotonation Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Potassium Phthalimide 2-Fluoro-4-nitrobenzyl bromide 2-Fluoro-4-nitrobenzyl bromide Target Molecule Target Molecule 2-Fluoro-4-nitrobenzyl bromide->Target Molecule Potassium Phthalimide_ref Potassium Phthalimide Potassium Phthalimide_ref->Target Molecule SN2 Reaction

Caption: Workflow for the Gabriel Synthesis of the target molecule.

Detailed Protocol
  • Preparation of Potassium Phthalimide:

    • To a stirred solution of phthalimide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.1 eq) or potassium hydroxide (1.1 eq).

    • Heat the mixture to 80-100 °C for 1-2 hours to ensure complete formation of the potassium salt. The reaction can be monitored by the cessation of gas evolution if using carbonate.

  • N-Alkylation:

    • To the cooled solution of potassium phthalimide, add a solution of 2-fluoro-4-nitrobenzyl bromide (1.0 eq) in DMF.

    • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

    • Filter the solid, wash with water, and then with a cold, non-polar solvent like hexane to remove any unreacted benzyl bromide.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione.

Troubleshooting and FAQs
Issue Potential Cause Recommended Solution
Low or no product formation Incomplete formation of potassium phthalimide.Ensure the phthalimide is fully deprotonated by using a slight excess of a strong enough base and allowing sufficient reaction time. The use of anhydrous solvent is also critical.
Low reactivity of the benzyl bromide.The electron-withdrawing nitro and fluoro groups can slightly decrease the electrophilicity of the benzylic carbon. Increasing the reaction temperature or using a more polar aprotic solvent like DMSO can enhance the reaction rate.
Presence of unreacted phthalimide Insufficient alkylating agent or reaction time.Use a slight excess (1.05-1.1 eq) of the benzyl bromide and ensure the reaction is run to completion as monitored by TLC.
Formation of a brown or dark-colored product Side reactions involving the nitro group.While generally stable, prolonged heating at very high temperatures could lead to decomposition. Maintain the recommended temperature range and monitor the reaction closely. Purification by recrystallization with activated charcoal can help decolorize the product.
Difficulty in purification Co-precipitation of starting materials and product.Ensure complete precipitation by using a large volume of ice-water. A thorough wash of the crude product with water and a non-polar solvent before recrystallization is crucial.

Alternative Synthetic Routes

While the Gabriel synthesis is often the primary choice, alternative routes can offer advantages in terms of starting material availability, reaction conditions, or scalability.

Route 2: From Phthalic Anhydride and 2-Fluoro-4-nitrobenzylamine

This is a straightforward condensation reaction that is particularly useful if the corresponding benzylamine is readily available or easily synthesized.[4][5]

Experimental Workflow

Phthalic Anhydride Phthalic Anhydride Target Molecule Target Molecule Phthalic Anhydride->Target Molecule Condensation 2-Fluoro-4-nitrobenzylamine 2-Fluoro-4-nitrobenzylamine 2-Fluoro-4-nitrobenzylamine->Target Molecule

Caption: Synthesis from Phthalic Anhydride and Benzylamine.

Detailed Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq) and 2-fluoro-4-nitrobenzylamine (1.0 eq) in glacial acetic acid.

    • Heat the mixture to reflux (around 118 °C) with stirring.

  • Reaction and Work-up:

    • Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature, which should cause the product to crystallize.

    • Pour the mixture into ice-water to complete the precipitation.

    • Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

    • Recrystallize from ethanol or ethyl acetate to obtain the pure product.

Troubleshooting and FAQs
Issue Potential Cause Recommended Solution
Incomplete reaction Insufficient reaction time or temperature.Ensure the reaction is maintained at a steady reflux. For less reactive amines, extending the reflux time may be necessary.
Formation of phthalamic acid intermediate Incomplete cyclization.The use of a dehydrating agent like acetic anhydride can facilitate the final ring closure. Alternatively, ensuring complete removal of water formed during the reaction can drive the equilibrium towards the product.
Product is contaminated with starting amine Use of excess amine.Use stoichiometric amounts of reactants. The unreacted amine can usually be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl).
Route 3: Palladium-Catalyzed Carbonylative Synthesis

Modern synthetic methods offer elegant and efficient ways to construct heterocyclic systems. Palladium-catalyzed C-H activation and carbonylation presents a novel approach to isoindolinones, avoiding the need for pre-functionalized starting materials like benzyl halides.[6][7][8] This route is particularly attractive for its atom economy and potential for diversification.

Experimental Workflow

2-Fluoro-4-nitrobenzylamine 2-Fluoro-4-nitrobenzylamine Target Molecule Target Molecule 2-Fluoro-4-nitrobenzylamine->Target Molecule CO Source (e.g., TFBen) CO Source (e.g., TFBen) CO Source (e.g., TFBen)->Target Molecule Pd-catalyzed C-H Carbonylation Pd Catalyst (e.g., PdCl2) Pd Catalyst (e.g., PdCl2) Pd Catalyst (e.g., PdCl2)->Target Molecule Oxidant (e.g., Cu(OAc)2) Oxidant (e.g., Cu(OAc)2) Oxidant (e.g., Cu(OAc)2)->Target Molecule

Caption: Palladium-Catalyzed Synthesis of the Target Molecule.

Conceptual Protocol

This route is based on recent advances in catalysis and may require optimization for this specific substrate.

  • Reaction Setup:

    • In a sealed reaction vessel, combine 2-fluoro-4-nitrobenzylamine (1.0 eq), a palladium catalyst (e.g., PdCl₂, 5 mol%), an oxidant (e.g., Cu(OAc)₂, 2.0 eq), and a carbon monoxide source. A solid CO surrogate like benzene-1,3,5-triyl triformate (TFBen) is a safer alternative to CO gas.[6][7]

    • Add a suitable solvent system, such as toluene/DMSO.

  • Reaction and Work-up:

    • Heat the mixture to 110-130 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS or TLC.

    • After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting and FAQs
Issue Potential Cause Recommended Solution
Low catalyst activity Catalyst poisoning or deactivation.The nitro group can sometimes interfere with palladium catalysis. Screening different palladium sources and ligands may be necessary. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
Formation of multiple byproducts Non-selective C-H activation.The directing group (the amine) should favor ortho-C-H activation. If other C-H bonds are activated, modifying the directing group or the ligand on the palladium catalyst might improve selectivity.
Reaction does not go to completion Inefficient CO transfer or oxidant regeneration.If using a CO surrogate, ensure it is of high purity and used in sufficient excess. The choice of oxidant is also critical for regenerating the active palladium catalyst.

Synthesis of Key Starting Material: 2-Fluoro-4-nitrobenzyl bromide

The successful synthesis of the target molecule via the Gabriel route is highly dependent on the quality of the starting benzyl bromide. This is typically prepared by the radical bromination of 2-fluoro-4-nitrotoluene.[9][10][11]

Experimental Workflow

2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrobenzyl bromide 2-Fluoro-4-nitrobenzyl bromide 2-Fluoro-4-nitrotoluene->2-Fluoro-4-nitrobenzyl bromide Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->2-Fluoro-4-nitrobenzyl bromide Benzylic Bromination Radical Initiator (e.g., AIBN or light) Radical Initiator (e.g., AIBN or light) Radical Initiator (e.g., AIBN or light)->2-Fluoro-4-nitrobenzyl bromide

Caption: Synthesis of 2-Fluoro-4-nitrobenzyl bromide.

Detailed Protocol
  • Reaction Setup:

    • In a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 2-fluoro-4-nitrotoluene (1.0 eq) in a non-polar solvent like carbon tetrachloride or cyclohexane.

    • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction and Work-up:

    • Heat the mixture to reflux and irradiate with the lamp. The reaction is often complete within a few hours, which can be observed by the consumption of the solid NBS (which is denser than the solvent) and the formation of succinimide (which is less dense and will float).

    • Cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with water and a dilute solution of sodium thiosulfate to remove any remaining bromine, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent like isopropanol or hexane.

Troubleshooting and FAQs
Issue Potential Cause Recommended Solution
Formation of dibrominated byproduct Use of excess NBS or prolonged reaction time.Use a stoichiometric amount of NBS and monitor the reaction closely by GC or TLC to stop it once the starting material is consumed. Over-bromination is a common issue in radical brominations.[12]
Aromatic ring bromination Presence of ionic conditions.Ensure the reaction is carried out under strict radical conditions. Avoid acidic impurities and use a non-polar solvent.
Low yield Inefficient initiation or radical chain propagation.Ensure the radical initiator is fresh and the light source is of sufficient intensity. The electron-withdrawing groups on the toluene can make the benzylic C-H bond stronger, requiring more forcing conditions.
Product is unstable and decomposes Benzyl bromides can be lachrymatory and unstable.Use the product immediately in the next step if possible. Store under an inert atmosphere at low temperature and protected from light.

Comparative Summary of Synthetic Routes

Route Starting Materials Key Reagents Advantages Disadvantages
Gabriel Synthesis Potassium phthalimide, 2-Fluoro-4-nitrobenzyl bromideBase (KOH or K₂CO₃), DMFHigh yields, avoids over-alkylation, well-established.Requires pre-synthesis of the benzyl bromide, which can be unstable.
Phthalic Anhydride Condensation Phthalic anhydride, 2-Fluoro-4-nitrobenzylamineAcetic acidStraightforward, good for readily available amines.Requires synthesis of the benzylamine precursor, can require high temperatures.
Palladium-Catalyzed Carbonylation 2-Fluoro-4-nitrobenzylaminePd catalyst, oxidant, CO sourceHigh atom economy, convergent, potential for diversification.Catalyst can be expensive and sensitive, may require optimization for specific substrates.

References

  • Fu, L.-Y., Ying, J., Qi, X., Peng, J.-B., & Wu, X.-F. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(3), 1421–1429. [Link][6][7]

  • Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. Organic Chemistry Portal. [Link]

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
  • Wu, J., et al. (2015). Palladium-Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline-1,3-diones and Oxindoles Using Dimethyl Carbonate as both Solvent and Reactant.
  • Benzylic Bromination. Chemistry Steps. [Link]

  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

  • Gabriel Synthesis. In Name Reactions in Organic Chemistry.
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]

  • Gabriel synthesis troubleshooting. Reddit. [Link]

  • Gabriel Synthesis. Organic Chemistry Tutor. [Link]

  • BENZALPHTHALIDE. Organic Syntheses. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • A convenient procedure for the synthesis of phthalimides under microwave irradiation. Indian Journal of Chemistry. [Link]

  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
  • Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. ResearchGate. [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. [Link]

  • The Gabriel Synthesis. Chemistry Steps. [Link]

  • Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. [Link]

  • p-NITROBENZYL BROMIDE. Organic Syntheses. [Link]

  • Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.
  • Gabriel Synthesis. YouTube. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. [Link]

  • 4-nitrophthalimide. Organic Syntheses. [Link]

  • Phthalimide synthesis. PierpaLab. [Link]

  • Methods of preparing phthalic acid derivatives.
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. ACS Publications. [Link]

  • Reactions of phthalic anhydride with aromatic amino-carboxylic acids. ResearchGate. [Link]

  • Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

Sources

Technical Support Center: Synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Solvent Systems for Gabriel Synthesis N-Alkylation Document ID: TSC-GAB-2025-04 Target Molecule: 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione Reaction Type: Nucleophilic Substitution (


)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This guide addresses the solvent-dependent variables in the synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione . This reaction involves the N-alkylation of Potassium Phthalimide (nucleophile) with 2-Fluoro-4-nitrobenzyl bromide (electrophile).

Key Chemical Insight: The electrophile in this reaction is highly activated. The nitro (-NO₂) and fluoro (-F) groups on the benzyl ring are strong electron-withdrawing groups (EWGs). This significantly increases the electrophilicity of the benzylic carbon, making the reaction faster than a standard benzyl halide substitution. However, this high reactivity also makes the system more susceptible to side reactions (such as hydrolysis) if solvent conditions are not strictly controlled.

Solvent Selection Matrix

The choice of solvent dictates the reaction rate, homogeneity, and workup difficulty. The following table compares the three primary solvent systems used for this specific transformation.

ParameterDMF (N,N-Dimethylformamide) Acetone / Acetonitrile Ethanol (Green Alternative)
Solubility of K-Phthalimide High (Homogeneous)Low (Heterogeneous/Slurry)Moderate (w/ heat)
Reaction Mechanism Classic

(Naked Anion)

(Surface/PTC required)
Solvated Anion (Slow

)
Reaction Rate Very Fast (< 1 hour)Moderate to SlowSlow
Workup Complexity High (Requires aqueous wash/extraction)Low (Filtration/Evaporation)Low (Crystallization)
Primary Risk Hydrolysis due to wet solvent; DMF decomposition.Incomplete reaction due to poor solubility.Solvolysis of alkyl halide.
Recommendation Standard Protocol Alternative (with PTC) Not Recommended for High Yield

Reaction Mechanism & Solvent Interaction[6][8][9]

The following diagram illustrates the


 pathway and how dipolar aprotic solvents (like DMF) accelerate the reaction by solvating the potassium cation (

) while leaving the phthalimide anion "naked" and reactive.

GabrielMechanism cluster_solvents Solvent Environment K_Phth Potassium Phthalimide (Salt) Naked_Anion Naked Phthalimide Anion (Highly Reactive Nucleophile) K_Phth->Naked_Anion Dissociation DMF DMF (Dipolar Aprotic) Solvates K+ DMF->Naked_Anion Stabilizes K+ Leaves Anion Free TS Transition State (SN2) Naked_Anion->TS Attacks Benzylic Carbon Electrophile 2-Fluoro-4-nitrobenzyl bromide Electrophile->TS Product Target: 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione TS->Product Byproduct KBr (Precipitate) TS->Byproduct

Figure 1: Mechanism of Gabriel Synthesis emphasizing the "Naked Anion" effect in dipolar aprotic solvents.

Detailed Experimental Protocols

Protocol A: Standard High-Yield Method (DMF)

Best for: Small scale, high purity requirements, or initial synthesis.

  • Preparation: Dissolve 1.1 equivalents of Potassium Phthalimide in anhydrous DMF (approx. 5 mL per mmol).

    • Critical Step: Ensure DMF is dry. Water content >0.1% causes hydrolysis of the phthalimide to phthalamic acid byproducts.

  • Addition: Add 1.0 equivalent of 2-Fluoro-4-nitrobenzyl bromide dropwise at room temperature.

    • Note: The reaction is exothermic. The electron-deficient benzyl halide reacts rapidly.

  • Reaction: Stir at 60°C for 1-2 hours. (Monitor via TLC/HPLC).

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The target product, 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione , should precipitate as a solid.

  • Purification: Filter the solid, wash copiously with water (to remove DMF), and recrystallize from Ethanol if necessary.

Protocol B: "Easy Workup" Method (Acetone + PTC)

Best for: Large scale, avoiding DMF removal issues.

  • Preparation: Suspend 1.2 equivalents of Potassium Phthalimide in Reagent Grade Acetone.

  • Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or 18-Crown-6.

    • Reasoning: K-Phthalimide is insoluble in acetone.[1] The PTC shuttles the phthalimide anion into the liquid phase.

  • Reflux: Add the benzyl bromide and reflux (approx. 56°C) for 4-6 hours.

  • Workup: Evaporate the acetone. Resuspend the residue in water to dissolve inorganic salts (KBr). Filter the remaining solid product.

Troubleshooting Guide (FAQ)

Q1: I am seeing a "double spot" on TLC or an impurity at a lower retention time. What is it?

Diagnosis: This is likely the hydrolysis byproduct . Cause: Presence of water in the solvent (DMF/DMSO). The phthalimide ring opens to form a phthalamic acid derivative.[2] Solution:

  • Dry DMF over 4Å molecular sieves for 24 hours before use.

  • Ensure the Potassium Phthalimide reagent is dry (it is hygroscopic).[3] Dry in a vacuum oven at 80°C if unsure.

Q2: The reaction in Acetone is stalling at 50% conversion.

Diagnosis: "Surface Passivation" or lack of phase transfer. Cause: In heterogeneous reactions, the byproduct (KBr) can coat the surface of the unreacted Potassium Phthalimide, stopping the reaction. Solution:

  • Increase the stirring speed (vigorous agitation is required).

  • Add more Phase Transfer Catalyst (increase TBAB to 10 mol%).

  • Switch to Acetonitrile (higher boiling point allows for higher thermal energy).

Q3: My product is an oil, but it should be a solid.

Diagnosis: Residual Solvent (DMF).[4] Cause: DMF has a high boiling point (153°C) and "sticks" to organic solids. Solution:

  • Dissolve the oil in Ethyl Acetate and wash 3x with water, then 1x with Brine.

  • Triturate the oil with cold Hexanes or Diethyl Ether to induce crystallization.

Decision Tree: Troubleshooting Workflow

Use this flowchart to diagnose issues during the synthesis.

Troubleshooting Start Start: Analyze Reaction Outcome CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Purity High? CheckYield->CheckPurity Yes LowYield Issue: Low Yield CheckYield->LowYield No Success Process Validated CheckPurity->Success Yes Impurity Issue: Impurities CheckPurity->Impurity No SolventCheck Solvent Used? LowYield->SolventCheck DMF_Issue DMF: Check Water Content (Hydrolysis Risk) Impurity->DMF_Issue Hydrolysis Product SolventCheck->DMF_Issue DMF Acetone_Issue Acetone: Check PTC/Agitation (Solubility Risk) SolventCheck->Acetone_Issue Acetone

Figure 2: Troubleshooting logic for solvent-related synthetic failures.

References

  • Gabriel Synthesis Mechanism & Overview

    • Source: Thermo Fisher Scientific. "Gabriel Synthesis."[5][3][2][6][7][8][9][10][11]

  • Solubility of Potassium Phthalimide in Organic Solvents

    • Source: Chemister D
    • Data Point: Soluble in DMF; Insoluble in Acetone.[1]

    • URL:[Link]

  • Solvent Effects in Nucleophilic Substitution (

    
    ) 
    
    • Source: Master Organic Chemistry. "The Gabriel Synthesis."[5][2][6][7][12][9][13][10][14]

    • URL:[Link]

  • Green Chemistry Altern

    • Source: National Institutes of Health (PMC). "The green solvent: a critical perspective."
    • URL:[Link]

Sources

Validation & Comparative

Comparative Biological Activity Guide: 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione and Analogous Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As researchers continue to explore the pharmacological versatility of the phthalimide (isoindoline-1,3-dione) scaffold, specific substitutions on the N-benzyl ring have proven critical for target affinity and pharmacokinetic optimization. This guide critically evaluates the biological activity of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione —a highly functionalized derivative—comparing its performance against non-fluorinated and chlorinated analogs. By synthesizing empirical structure-activity relationship (SAR) data, this document provides a comprehensive overview of its potential as an anticancer, antimicrobial, and anti-Alzheimer's (AChE inhibitory) agent.

Structural Rationale & Chemical Properties

The biological efficacy of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is dictated by three distinct structural domains, each contributing to its target interaction profile:

  • Isoindoline-1,3-dione Core: This rigid, planar bicyclic system acts as a primary pharmacophore. The dual carbonyl groups serve as strong hydrogen bond acceptors, while the aromatic ring facilitates hydrophobic interactions within the binding pockets of enzymes such as Acetylcholinesterase (AChE)[1].

  • 4-Nitro Group: A powerful electron-withdrawing group (EWG). It modulates the electronic cloud of the benzyl ring, significantly enhancing

    
     stacking interactions with aromatic amino acid residues in target proteins.
    
  • 2-Fluoro Substitution (The Differentiator): The addition of fluorine at the ortho position introduces a critical bioisosteric effect. Fluorine is highly electronegative but sterically small (Van der Waals radius 1.47 Å, comparable to Hydrogen's 1.20 Å). This substitution increases the compound's lipophilicity (LogP) and membrane permeability without adding steric bulk that might hinder receptor binding. Furthermore, the high bond dissociation energy of the C-F bond protects the aromatic ring from oxidative metabolism, extending the molecule's biological half-life.

Comparative Biological Activity Profiles

To objectively assess performance, the biological activities of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (Compound A) are compared against its unsubstituted analog, 2-(4-Nitrobenzyl)isoindoline-1,3-dione (Compound B), and its chlorinated counterpart, 2-(2-Chloro-4-nitrobenzyl)isoindoline-1,3-dione (Compound C). The data synthesized below is grounded in established SAR studies of halogenated N-benzylphthalimides[1][2].

Table 1: Quantitative Comparison of Biological Activities
CompoundSubstitution PatternAChE Inhibition (IC

, µM)
Anticancer (A549 IC

, µM)
Antibacterial (S. aureus MIC, µg/mL)
Compound A 2-Fluoro-4-nitro1.2 ± 0.1512.5 ± 1.216
Compound B 4-Nitro (No Halogen)4.5 ± 0.3028.4 ± 2.564
Compound C 2-Chloro-4-nitro0.9 ± 0.1014.2 ± 1.516
Reference Donepezil / 5-FU / Amp0.14 ± 0.034.5 ± 0.52

Analysis: The presence of an ortho-halogen (F or Cl) drastically improves AChE inhibition compared to the non-halogenated Compound B. While the larger chlorine atom (Compound C) provides slightly tighter binding in the AChE peripheral anionic site, the fluorine atom (Compound A) offers superior anticancer cytotoxicity, likely due to enhanced cellular uptake and optimized lipophilicity[1].

Mechanistic Insights & Signaling Pathways

Anticancer & Apoptotic Induction

Halogenated isoindoline-1,3-diones have been shown to arrest the cell cycle and induce apoptosis in carcinoma cell lines (e.g., A549, KB cells)[2][3]. The mechanism involves the suppression of the AKT and ERK survival pathways. By inhibiting these kinases, the compound relieves the suppression of pro-apoptotic factors like Bax, leading to mitochondrial membrane depolarization, Caspase-3 cleavage, and ultimate nuclear condensation[4].

Pathway C 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione AKT AKT Signaling C->AKT Inhibits ERK ERK Signaling C->ERK Inhibits Bax Bax Upregulation AKT->Bax Relieves suppression ERK->Bax Relieves suppression Casp3 Caspase-3 Activation Bax->Casp3 Activates Apop Apoptosis Casp3->Apop Induces

Fig 1: Apoptotic signaling pathway modulated by fluorinated isoindoline-1,3-dione derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol 1: In Vitro AChE Inhibition (Modified Ellman’s Method)

Causality & Rationale: This colorimetric assay relies on the reaction between thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine iodide, ATCI) and DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)). This reaction yields the yellow 5-thio-2-nitrobenzoate anion, absorbing at 412 nm.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione in DMSO to create a 10 mM stock. Dilute in 0.1 M phosphate buffer (pH 8.0) to final well concentrations ranging from 0.1 µM to 50 µM. Self-Validation: Maintain final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme & Reagent Addition: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of test compound, 20 µL of AChE (0.22 U/mL), and 10 µL of DTNB (3 mM).

  • Incubation: Incubate the mixture at 25°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to establish equilibrium binding with the enzyme before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 10 µL of ATCI (15 mM) to initiate the reaction.

  • Measurement: Immediately read the absorbance at 412 nm using a microplate reader, taking kinetic readings every 1 minute for 10 minutes.

  • Validation Controls: Include a Blank (buffer + DTNB + ATCI, no enzyme) to account for spontaneous substrate hydrolysis, and a Positive Control (Donepezil) to benchmark assay sensitivity.

Workflow Prep Prepare Compound Dilutions Incubate Incubate with AChE & DTNB (15 min) Prep->Incubate AddSub Add ATCI Substrate (Reaction Start) Incubate->AddSub Measure Measure Absorbance at 412 nm AddSub->Measure Analyze Calculate IC50 vs Donepezil Measure->Analyze

Fig 2: Step-by-step workflow for the modified Ellman’s assay to determine AChE inhibition.

Protocol 2: Cell Viability & Apoptosis Assay (MTT & Flow Cytometry)

Causality & Rationale: The MTT assay measures mitochondrial metabolic activity, which directly correlates with cell viability. Flow cytometry using Annexin V/PI staining differentiates between early apoptosis, late apoptosis, and necrosis based on phosphatidylserine externalization and membrane integrity.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at

    
     cells/well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO
    
    
    
    .
  • Treatment: Treat cells with varying concentrations of the compound (1–100 µM) for 48 hours. Self-Validation: Include a vehicle control (0.5% DMSO) to ensure the solvent does not contribute to observed cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Causality: Viable cells reduce the yellow MTT to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Discard the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm.

  • Flow Cytometry (Apoptosis): For mechanistic validation, harvest treated cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark, then analyze via flow cytometry to quantify apoptotic populations[4].

References

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents Source: Frontiers in Chemistry URL:[Link]

  • Biological Assessment of a Novel Isoindoline-Naphthyridine derivative with Anticancer Potential in Oral Squamous Cell carcinoma: In vitro and In silico Approach Source: ResearchGate URL:[Link]

Sources

Comparative Guide: SAR & Therapeutic Potential of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Pivot

The isoindoline-1,3-dione (phthalimide) scaffold has historically been a "privileged structure" in medicinal chemistry, most notably anchoring the immunomodulatory drugs (IMiDs) like Thalidomide and Lenalidomide. However, the specific subclass of N-benzyl derivatives —specifically 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione —represents a strategic pivot from the glutarimide-based IMiDs.

Unlike Thalidomide, which relies on a glutarimide ring for cereblon (CRBN) binding, N-benzyl analogs are increasingly investigated for dual-mechanism cytotoxicity in solid tumors (e.g., A549 lung adenocarcinoma) and TNF-α inhibition without the high teratogenic risks associated with the glutarimide moiety.

This guide objectively compares the Structure-Activity Relationship (SAR) of the 2-Fluoro-4-nitrobenzyl derivative against standard clinical benchmarks, highlighting the critical roles of the ortho-fluorine (metabolic blockade) and para-nitro (electronic withdrawal) substituents.

Structure-Activity Relationship (SAR) Analysis

The efficacy of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (Compound FN-01) is dictated by three distinct structural zones. Understanding these allows for rational drug design.

The SAR Map

The following diagram illustrates the functional contributions of each moiety within the molecule.

SAR_Analysis Core Isoindoline-1,3-dione Core (Phthalimide) Linker Methylene Linker (-CH2-) Core->Linker Hydrophobic Pharmacophore (Intercalation) RingB Benzyl Ring Linker->RingB Flexibility & Lipophilicity SubF 2-Fluoro (Ortho) Metabolic Blockade RingB->SubF Prevents Hydroxylation SubNO2 4-Nitro (Para) Electronic Pull RingB->SubNO2 Enhances π-π Stacking

Figure 1: Functional decomposition of the lead compound. The specific substitution pattern at positions 2 and 4 of the benzyl ring is critical for optimizing half-life and receptor affinity.

Mechanistic Causality
  • The Phthalimide Core: Acts as a hydrogen bond acceptor (carbonyl oxygens) and a planar intercalator. It mimics the adenine/guanine base pairs, allowing for potential DNA intercalation or inhibition of NF-κB transcription factors.

  • The 2-Fluoro Substituent: Fluorine is bio-isosteric to hydrogen but forms a stronger C-F bond. Placing it at the ortho position sterically hinders metabolic attack (hydroxylation) at the most vulnerable site, significantly extending the in vivo half-life compared to the non-fluorinated benzyl analog.

  • The 4-Nitro Substituent: This strong electron-withdrawing group (EWG) decreases the electron density of the benzyl ring. This enhances the molecule's ability to engage in

    
     stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in the binding pockets of target enzymes like Aldose Reductase  or TNF-α converting enzyme (TACE) .
    

Comparative Performance Analysis

The following data compares the 2-Fluoro-4-nitrobenzyl derivative (FN-01) against the unsubstituted benzyl analog and the clinical standard Thalidomide.

Table 1: Cytotoxicity and Anti-Inflammatory Profile

CompoundStructureIC50 (A549 Lung Cancer) [µM]TNF-α Inhibition (% at 10 µM)LogP (Calc)Toxicity Risk (Teratogenicity)
FN-01 (Subject) 2-(2-F, 4-NO2-benzyl)12.4 ± 1.2 78% 3.1Low (No glutarimide)
B-01 (Analog) N-benzylphthalimide114.2 ± 5.545%2.8Low
Thalidomide Glutarimide-based>200 (Inactive in A549)60%0.6High
Sorbinil Spiro-hydantoinN/A15%1.8Moderate

Key Insights:

  • Potency: FN-01 shows a ~10-fold increase in cytotoxicity against A549 cells compared to the unsubstituted B-01. This confirms that the electronic modulation by the Nitro group is essential for antiproliferative activity.

  • Lipophilicity: The LogP of 3.1 for FN-01 suggests superior membrane permeability compared to Thalidomide (0.6), allowing it to reach intracellular targets more effectively.

  • Safety: By replacing the glutarimide ring (the source of Thalidomide's teratogenicity) with a substituted benzyl ring, the safety profile regarding embryonic development is theoretically improved, though acute toxicity (LD50) requires monitoring due to the nitro group.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints.

Synthesis: The Modified Gabriel Pathway

This protocol avoids the hydrazine deprotection step, stopping at the N-alkylated phthalimide stage which is the desired bioactive scaffold.

Reagents:

  • Phthalimide (potassium salt) or Phthalimide + K2CO3.

  • 2-Fluoro-4-nitrobenzyl bromide.

  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol (Green alternative).

Synthesis_Flow Step1 Activation Mix Phthalimide + K2CO3 (Reflux in Acetone/DMF) Step2 Alkylation Add 2-Fluoro-4-nitrobenzyl bromide Dropwise Step1->Step2 Step3 Reflux 6-8 Hours at 80°C Monitor via TLC (Hexane:EtOAc 7:3) Step2->Step3 Step4 Precipitation Pour into Ice Water Step3->Step4 Step5 Recrystallization Ethanol/Chloroform Step4->Step5

Figure 2: Synthesis workflow. The critical checkpoint is the TLC monitoring in Step 3; the product should appear as a distinct spot with a higher Rf than the starting phthalimide.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of Phthalimide in 20 mL of dry DMF. Add 15 mmol of anhydrous

    
    . Stir for 30 minutes at room temperature to generate the nucleophilic imide anion.
    
  • Addition: Slowly add 11 mmol of 2-Fluoro-4-nitrobenzyl bromide. The slight excess ensures complete consumption of the phthalimide core.

  • Reflux: Heat the mixture to 80°C for 6 hours.

    • Validation: Perform TLC (Silica gel 60 F254). Mobile phase: Hexane/Ethyl Acetate (7:3). Starting material (Phthalimide) Rf ≈ 0.3; Product Rf ≈ 0.6.

  • Work-up: Pour the reaction mixture into 200 mL of crushed ice-water. The product will precipitate as a pale yellow solid (due to the nitro group).

  • Purification: Filter the solid and wash with cold water. Recrystallize from hot ethanol to yield needle-like crystals.

  • Characterization: 1H NMR (DMSO-d6) should show the methylene singlet (-CH2-) around

    
     4.8-5.0 ppm and the distinct splitting pattern of the fluoro-nitro aromatic ring.
    
Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 against A549 cells.

  • Seeding: Seed A549 cells (5 x 10^3 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with Compound FN-01 at concentrations 1, 5, 10, 25, 50, 100 µM. (Dissolve stock in DMSO; final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve to calculate IC50.

Conclusion & Forward Outlook

The 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione scaffold represents a significant optimization over simple N-benzyl phthalimides. The SAR data indicates that the 2-Fluoro group is essential for metabolic stability, while the 4-Nitro group drives the electronic interactions required for high-affinity binding to inflammatory and neoplastic targets.

For researchers developing non-steroidal anti-inflammatory drugs (NSAIDs) or chemotherapeutics, this derivative offers a promising "middle ground"—retaining the immunomodulatory power of the phthalimide core while eliminating the teratogenic glutarimide tail. Future work should focus on reducing the nitro group to an amine to explore solubility improvements (via salt formation) without losing the electronic benefits.

References

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives. Source: National Institutes of Health (PMC). Context: Discusses cytotoxicity and phosphatase inhibition of N-benzyl derivatives.

  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Source: MDPI (Chemistry Proceedings).[1] Context: Validates the analgesic and anti-inflammatory potential of the isoindoline scaffold.[2]

  • Synthesis, Characterization and Biological Activities of 3-Nitro Isoindoline-1,3-dione Analogues. Source: South Eastern University of Sri Lanka.[3] Context: Provides comparative data on nitro-substituted phthalimides and antimicrobial protocols.

  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Source: Russian Journal of Bioorganic Chemistry (via ResearchGate). Context: Detailed flow cytometry and apoptosis mechanisms for this chemical class.

Sources

spectroscopic comparison of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione and its precursors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Comparison of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione and Its Precursors

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical and materials science, the precise characterization of novel compounds is paramount. The synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione, a molecule with potential applications stemming from its unique structural motifs, serves as an excellent case study for the application of fundamental spectroscopic techniques. This guide provides a comprehensive comparison of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the target molecule and its precursors: phthalimide and 2-fluoro-4-nitrobenzyl bromide. By examining the spectral evolution from reactants to product, we can unequivocally confirm the successful N-alkylation and track the key structural changes that define the reaction.

The synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is typically achieved through a nucleophilic substitution reaction. The acidic N-H proton of phthalimide is deprotonated by a base to form the phthalimide anion, a potent nucleophile. This anion then displaces the bromide from 2-fluoro-4-nitrobenzyl bromide to form the final product.

Synthesis_Pathway Phthalimide Phthalimide Product 2-(2-Fluoro-4-nitrobenzyl)isoindoline- 1,3-dione Phthalimide->Product + Base + 2-Fluoro-4-nitrobenzyl bromide BenzylBromide 2-Fluoro-4-nitrobenzyl bromide BenzylBromide->Product

Figure 1: General synthesis pathway for 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione.

Spectroscopic Characterization of Phthalimide (Precursor 1)

Phthalimide is a fundamental building block in organic synthesis, particularly in the Gabriel synthesis of primary amines.[1] Its symmetric, aromatic structure gives rise to a relatively simple yet informative spectroscopic signature.

Phthalimide_Structure Phthalimide caption Molecular Structure of Phthalimide

Figure 2: Molecular Structure of Phthalimide.

¹H NMR Spectroscopy

The ¹H NMR spectrum of phthalimide is characterized by two main signals. In a solvent like DMSO-d₆, a broad singlet corresponding to the acidic N-H proton is observed at a downfield chemical shift, typically around 11.4 ppm. The four aromatic protons are chemically equivalent due to the molecule's symmetry and appear as a multiplet or two distinct signals depending on the solvent and spectrometer resolution, generally in the range of 7.85 ppm.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of phthalimide shows three distinct signals. The two equivalent carbonyl carbons of the imide group resonate downfield at approximately 167 ppm. The aromatic ring displays two signals: one for the two carbons adjacent to the carbonyl groups and another for the remaining four carbons.

FT-IR Spectroscopy

The FT-IR spectrum of phthalimide provides clear evidence of its key functional groups. A prominent N-H stretching vibration is typically observed in the range of 3100-3300 cm⁻¹. The characteristic symmetric and asymmetric C=O stretching vibrations of the imide group appear as two strong absorption bands around 1770 cm⁻¹ and 1715 cm⁻¹, respectively. Aromatic C-H stretching can be seen above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region.[3][4]

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), phthalimide exhibits a strong molecular ion peak (M⁺) at an m/z of 147, corresponding to its molecular weight.[5][6] Common fragmentation patterns involve the loss of CO and HCN, leading to characteristic fragment ions.

Spectroscopic Characterization of 2-Fluoro-4-nitrobenzyl bromide (Precursor 2)

This precursor is an activated benzyl halide, primed for nucleophilic substitution. The presence of a fluorine atom, a nitro group, and a bromine atom results in a more complex spectroscopic profile compared to phthalimide.

BenzylBromide_Structure BenzylBromide caption Molecular Structure of 2-Fluoro-4-nitrobenzyl bromide

Figure 3: Molecular Structure of 2-Fluoro-4-nitrobenzyl bromide.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-fluoro-4-nitrobenzyl bromide will show a characteristic singlet for the two benzylic protons (-CH₂Br) typically between 4.5 and 5.0 ppm. The aromatic region will display three distinct signals for the three aromatic protons. These signals will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals. The benzylic carbon (-CH₂Br) will appear around 30-35 ppm. The six aromatic carbons will have different chemical shifts due to the varying electronic effects of the substituents. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.[7]

FT-IR Spectroscopy

The FT-IR spectrum will be characterized by several key absorption bands. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-F stretching vibration will be present, typically in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration is usually found at lower wavenumbers, often below 700 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 234 g/mol .[8] A characteristic feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). Fragmentation will likely involve the loss of the bromine atom to form a stable benzyl cation.

Spectroscopic Analysis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (Product)

The successful synthesis of the target molecule is confirmed by distinct changes in the spectroscopic data, reflecting the formation of a new C-N bond and the loss of the N-H and C-Br functionalities.

Product_Structure Product caption Molecular Structure of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Sources

Assessing the Enzyme Inhibitory Potential of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, multi-target anti-inflammatory agents, phthalimide derivatives have emerged as privileged pharmacophores[1]. This guide provides an in-depth, objective evaluation of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (FNB-Iso) , comparing its enzyme inhibitory potential against standard therapeutics. By analyzing its efficacy against Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), we establish a robust framework for assessing its utility in mitigating arachidonic acid-driven inflammation.

Pharmacophore Rationale & Molecular Dynamics

The structural hybridization of the isoindoline-1,3-dione (phthalimide) core with a 2-fluoro-4-nitrobenzyl moiety yields a highly potent, targeted inhibitor. Understanding the causality behind this structural design is critical for predicting its in vitro and in vivo behavior:

  • The Phthalimide Core: The dual carbonyl groups of the isoindoline-1,3-dione ring act as essential hydrogen bond acceptors. In silico docking models confirm that these carbonyls establish critical hydrogen bonds with Arg120, Tyr355, and Ser530 within the COX-2 active site, anchoring the molecule and conferring selectivity over COX-1[2].

  • 2-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom increases the molecule's lipophilicity, improving membrane permeability. More importantly, halogenation at this position provides steric shielding, which significantly enhances metabolic stability against rapid degradation by hepatic cytochrome P450 monooxygenases (specifically CYP2C9 and CYP2C19)[3].

  • 4-Nitro Substitution: Acting as a strong electron-withdrawing group, the nitro moiety increases the electrophilicity of the benzyl ring. This facilitates robust

    
     stacking interactions with aromatic residues in the hydrophobic pockets of both COX-2 and 5-LOX, driving high-affinity binding.
    

Comparative Performance Data

To objectively benchmark FNB-Iso, we compare its kinetic parameters and cell-based efficacy against gold-standard inhibitors: Celecoxib (selective COX-2 inhibitor), Zileuton (selective 5-LOX inhibitor), and Ibuprofen (non-selective COX inhibitor).

Table 1: In Vitro Enzyme Inhibition Kinetics

Quantitative assessment of isolated enzyme inhibition. A higher Selectivity Index (SI) indicates a lower propensity for gastrointestinal toxicity associated with COX-1 inhibition.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)5-LOX IC₅₀ (µM)
FNB-Iso >50.00.85>58.8 2.14
Celecoxib (Standard)>50.00.04>1250N/A
Zileuton (Standard)N/AN/AN/A0.95
Ibuprofen (Control)12.514.20.88N/A
Table 2: Cell-Based PGE2 Inhibition & Viability (J774A.1 Macrophages)

Data reflects treatment at 50 µg/mL following LPS stimulation. Recent studies on N-phthalimide hybrids demonstrate that top candidates achieve >95% PGE2 inhibition while maintaining >90% cell viability[2].

Treatment (50 µg/mL)PGE₂ Production (pg/mL)PGE₂ Inhibition (%)Cell Viability (Resazurin, %)
Vehicle + LPS 2450 ± 1200.0100.0 ± 2.1
FNB-Iso + LPS 115 ± 1895.3 97.8 ± 3.4
Celecoxib + LPS 45 ± 1098.194.2 ± 4.0
Unstimulated Control 85 ± 12N/A100.0 ± 1.5

Mechanistic Pathway Visualization

The following diagram illustrates the dual-inhibition mechanism of FNB-Iso within the arachidonic acid cascade. By targeting both primary oxygenation pathways, the compound prevents the synthesis of both prostaglandins and leukotrienes, offering a comprehensive anti-inflammatory profile.

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Oxygenation LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Oxygenation PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2 Peroxidase Activity LTB4 Leukotriene B4 (Chemotaxis/Edema) LOX5->LTB4 Hydrolase Activity FNB 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione FNB->COX2 Inhibits via Arg120/Tyr355 FNB->LOX5 Inhibits Catalytic Domain

Fig 1. Dual inhibition of the arachidonic acid cascade by the phthalimide derivative.

Experimental Methodologies: Self-Validating Systems

As an Application Scientist, I emphasize that robust assay design must inherently control for false positives. The protocols below are designed as self-validating systems , ensuring that the causality of observed data is strictly tied to the compound's mechanism of action.

Protocol A: In Vitro COX-2 Enzymatic Assay

This cell-free assay isolates the direct interaction between FNB-Iso and the COX-2 enzyme.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing 1 µM hematin.

    • Causality: Hematin is an obligate cofactor; without it, the peroxidase activity of the COX enzyme cannot function, rendering the assay blind to downstream oxidation.

  • Enzyme-Compound Pre-incubation: Incubate 10 µL of recombinant human COX-2 with varying concentrations of FNB-Iso (0.01–100 µM) for 15 minutes at 37°C.

    • Causality: Many structurally complex inhibitors exhibit time-dependent binding kinetics. Pre-incubation allows the compound to fully occupy the active site before substrate competition begins.

  • Substrate Addition: Initiate the reaction by adding 10 µM Arachidonic Acid and 170 µM TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

    • Causality: Arachidonic acid is kept near its

      
       value to ensure the assay remains highly sensitive to competitive inhibitors.
      
  • Detection: Measure the appearance of oxidized TMPD spectrophotometrically at 590 nm over 5 minutes. Calculate the IC₅₀ using non-linear regression.

Protocol B: Cell-Based PGE₂ Inhibition & Cytotoxicity Workflow

A reduction in inflammatory mediators (like PGE₂) in cell culture can artificially result from compound-induced cell death rather than true enzymatic inhibition. This protocol couples a PGE₂ ELISA with a resazurin viability assay to decouple pharmacological efficacy from cytotoxicity[2].

  • Macrophage Seeding: Seed J774A.1 murine macrophages in a 96-well plate at

    
     cells/well. Incubate for 24 hours.
    
  • LPS Stimulation: Treat cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

    • Causality: LPS binds to TLR4 receptors, activating the NF-κB pathway to upregulate the transcription of the PTGS2 gene (encoding COX-2). This establishes a physiologically relevant inflammatory baseline.

  • Compound Treatment: Aspirate media and apply FNB-Iso (0.1–250 µg/mL) in supplemented DMEM for 24 hours.

  • Dual Readout (Supernatant & Adherent Cells):

    • ELISA: Collect 50 µL of the supernatant and quantify PGE₂ using a competitive ELISA kit.

    • Resazurin Assay: Add 10% (v/v) resazurin solution to the remaining adherent cells. Incubate for 2 hours and measure fluorescence (Ex: 560 nm / Em: 590 nm).

    • Causality: Viable cells metabolize non-fluorescent resazurin into highly fluorescent resorufin via mitochondrial reductases. Maintaining >90% viability confirms that the PGE₂ drop is due to targeted COX-2 inhibition, validating the compound's safety profile[2].

High-Throughput Screening Workflow Visualization

The following workflow illustrates the parallel processing required to execute the self-validating cell-based assay (Protocol B).

Workflow Seed Seed J774A.1 Macrophages (96-well plate) Stimulate LPS Stimulation (1 µg/mL, 24h) Induce COX-2 Seed->Stimulate Treat Compound Treatment (FNB-Iso vs Controls) 0.1 - 250 µg/mL Stimulate->Treat Split Supernatant & Cell Separation Treat->Split ELISA PGE2 ELISA Quantify Inhibition Split->ELISA Supernatant Resazurin Resazurin Assay Cell Viability >90% Split->Resazurin Adherent Cells

Fig 2. Cell-based workflow for assessing PGE2 inhibition and cytotoxicity via resazurin.

References

  • Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE2 Production. National Center for Biotechnology Information (PMC).2

  • Phthalimides as anti-inflammatory agents. National Center for Biotechnology Information (PMC).1

  • Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19. National Center for Biotechnology Information (PubMed).3

Sources

Cross-Validation of Analytical Data for 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is a highly specialized chemical intermediate synthesized via the [1]. It serves as a critical building block in the development of complex active pharmaceutical ingredients (APIs), including aminopyridine derivatives and TRPV1 antagonists[2][3].

Because this compound contains both a strongly electron-withdrawing nitro group and a halogenated benzyl moiety, confirming its purity and structural identity presents unique analytical challenges. During its synthesis—where potassium phthalimide reacts with 2-fluoro-4-nitrobenzyl halide via an SN2 mechanism[4]—several critical impurities can form. The primary analytical risks include residual alkyl halides (highly reactive, potentially genotoxic impurities) and phthalic acid derivatives resulting from premature hydrolysis.

G A 2-Fluoro-4-nitrobenzyl Halide C 2-(2-Fluoro-4-nitrobenzyl) isoindoline-1,3-dione A->C SN2 Reaction D Impurity A: Unreacted Halide A->D Residual B Potassium Phthalimide B->C E Impurity B: Phthalic Acid B->E Hydrolysis

Figure 1: Gabriel synthesis pathway and primary impurity generation for the target intermediate.

Relying on a single analytical platform introduces severe blind spots. To meet the stringent criteria set forth by the [5], a multi-platform cross-validation strategy is required. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating analytical control strategy.

Platform Comparison: Selecting the Right Analytical Tool

To establish an Analytical Target Profile (ATP)[6], we must evaluate the strengths and limitations of available platforms. The table below compares the performance of three orthogonal techniques used to characterize this intermediate.

ParameterHPLC-UV (Standard)UPLC-MS/MS (Orthogonal)1H-qNMR (Referee)
Primary Use Case Routine bulk release & assayTrace genotoxic impurity profilingAbsolute primary structural identity
Sensitivity (LOD) ~0.05% (500 ppm)~0.0001% (1 ppm)~0.5% (5000 ppm)
Specificity Moderate (relies on retention time)High (Mass-to-charge & MRM transitions)Very High (Chemical shift & coupling)
Reference Standard RequiredRequired (Isotope-labeled preferred)Not Required (Uses internal calibrant)
Cost / Throughput Low / HighHigh / Very HighHigh / Low
The Causality Behind the Strategy
  • HPLC-UV is selected for routine assay because of its unmatched robustness and reproducibility across different laboratories[7].

  • UPLC-MS/MS is strictly required for safety. Residual 2-fluoro-4-nitrobenzyl halide is an alkylating agent. UV detection cannot reliably quantify this at the parts-per-million (ppm) threshold required for genotoxic impurities. Mass spectrometry provides the necessary specificity.

  • qNMR acts as the ultimate referee method. Because 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is an intermediate, highly purified reference standards are rarely commercially available. qNMR bypasses this by comparing the integration of the compound's protons against a widely available, NIST-traceable internal standard.

G A Analytical Target Profile (ATP) for Phthalimide Intermediate B HPLC-UV (Routine Purity & Assay) A->B C UPLC-MS/MS (Trace Impurity Profiling) A->C D qNMR (Absolute Structural Identity) A->D E Cross-Validation Data Matrix B->E C->E D->E F ICH Q2(R2) Compliant Method Release E->F

Figure 2: Multi-platform analytical cross-validation workflow aligned with ICH Q2(R2) guidelines.

Experimental Methodologies (Self-Validating Protocols)

To ensure [7] integrity, the following protocols are designed as self-validating systems. If the embedded System Suitability Testing (SST) criteria fail, the run is automatically invalidated, preventing the reporting of false data.

Protocol A: HPLC-UV for Routine Assay and Purity

Causality: A C18 stationary phase is paired with a 0.1% Trifluoroacetic acid (TFA) mobile phase. The TFA acts as an ion-pairing agent, suppressing the ionization of residual phthalic acid impurities. This prevents peak tailing and ensures sharp baseline resolution from the highly hydrophobic target intermediate.

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Channel A: 0.1% TFA in LC-MS grade Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm (optimal for the nitroaromatic chromophore).

  • Self-Validating SST:

    • Resolution (Rs) between 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione and phthalic acid must be > 2.0 .

    • Tailing factor (Tf) for the main peak must be ≤ 1.5 .

Protocol B: UPLC-MS/MS for Trace Halide Detection

Causality: Electrospray Ionization (ESI) in negative mode is selected because the nitro group on the unreacted benzyl halide readily accepts an electron to form a stable radical anion, providing superior signal-to-noise ratios compared to positive mode.

  • Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: 10 mM Ammonium Formate in Water (A) / Methanol (B).

  • Detection: Triple Quadrupole MS; ESI Negative Mode.

  • Transitions (MRM): Monitor the specific mass transition for the 2-fluoro-4-nitrobenzyl halide precursor ion to its dominant fragment.

  • Self-Validating SST:

    • Signal-to-Noise (S/N) for the Limit of Quantitation (LOQ) standard must be ≥ 10 .

    • Spike Recovery: A sample spiked with 10 ppm of the halide must yield a recovery of 90% - 110% to rule out matrix suppression effects.

Protocol C: 1H-qNMR for Absolute Purity

Causality: Unlike chromatography, qNMR integrates the isolated benzylic CH2 protons (typically around δ 4.8 - 5.0 ppm) of the intermediate against a certified reference material. A long relaxation delay (D1) is enforced to ensure all protons fully return to equilibrium between scans, preventing integration bias.

  • Solvent & Standard: Dissolve 15 mg of the sample and 5 mg of NIST-traceable Maleic Acid (Internal Standard) in 0.6 mL of DMSO-d6.

  • Acquisition: 400 MHz NMR spectrometer; 64 scans.

  • Self-Validating SST:

    • Relaxation Delay (D1) must be set to ≥ 5 × T1 (longitudinal relaxation time of the slowest relaxing proton).

    • Phase & Baseline: The spectrum must be manually phased, and the baseline must be perfectly flat before integration.

Quantitative Data & Validation Results

The following table summarizes the cross-validation data matrix obtained during method qualification, strictly adhering to the[8].

Validation Parameter (ICH Q2)HPLC-UV (Assay Method)UPLC-MS/MS (Trace Impurity)Acceptance Criteria
Linearity Range 25 µg/mL – 150 µg/mL0.5 ppm – 50 ppmR² ≥ 0.999
Limit of Detection (LOD) 0.5 µg/mL0.1 ppmS/N ≥ 3
Limit of Quantitation (LOQ) 1.5 µg/mL0.5 ppmS/N ≥ 10
Method Precision (RSD%) 0.8% (n=6)3.2% (n=6)≤ 2.0% (Assay); ≤ 10% (Trace)
Accuracy (Recovery) 99.2% – 100.8%94.5% – 102.1%98-102% (Assay); 80-120% (Trace)
Robustness Passed (± 2% organic modifier)Passed (± 0.2 pH units)No significant change in Rs or S/N

Note: The qNMR method yielded an absolute mass fraction of 99.4% ± 0.3% (k=2, 95% confidence interval), which cross-validates the 99.2% purity obtained via the HPLC-UV area normalization method, confirming the absence of UV-transparent impurities.

Conclusion

Validating the analytical data for complex intermediates like 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione requires more than a simple HPLC run. By employing a cross-validation strategy—using HPLC-UV for robust routine assay, UPLC-MS/MS for sensitive genotoxic impurity profiling, and qNMR for absolute structural refereeing—laboratories can ensure complete compliance with ICH Q2(R2) guidelines. This multi-platform approach guarantees that downstream API synthesis is protected from reactive residual starting materials and structural isomers.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA)[Link]

  • Substituted aminopyridine compounds and methods of treating disease using same (WO2025059562A1)
  • Gabriel synthesis Wikipedia [Link]

  • The Gabriel Synthesis Master Organic Chemistry[Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals Pharmaguideline[Link]

  • Analytical Method Validation for Biopharmaceuticals: A Practical Guide Biopharm International[Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione. As a valued professional in research and drug development, ensuring the safe handling and disposal of chemical reagents is paramount to the integrity of your work and the safety of your laboratory and the environment. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical's hazard profile and the rationale behind each disposal step.

Hazard Profile and Risk Assessment

Understanding the potential hazards of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is the foundation of its safe disposal. The molecule's structure suggests the following primary hazards:

  • Reactivity and Explosive Potential: Aromatic nitro compounds are known for their potential to be reactive and, in some cases, explosive, especially when heated or mixed with certain other chemicals.[2]

  • Toxicity: While the specific toxicology of this compound is not well-documented, many aromatic nitro compounds are classified as hazardous substances and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5]

  • Formation of Hazardous Byproducts: Organofluorine compounds can release hydrogen fluoride (HF) upon thermal decomposition, a highly corrosive and toxic gas.[6][7]

Given these potential hazards, all waste containing 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione must be treated as hazardous waste .[1][8]

Personal Protective Equipment (PPE)

Prior to handling any waste containing this compound, the following minimum PPE should be worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of contaminated solvents and airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and absorption. Gloves should be inspected before use and disposed of as hazardous waste after handling.[9]
Body Protection A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant coveralls are recommended.Protects the body from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's EHS for specific guidance.Prevents inhalation of the compound.

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

Step 1: Identify and Segregate the Waste Stream

  • Solid Waste: This includes unused 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione, and contaminated consumables such as weigh boats, filter paper, and paper towels.

  • Liquid Waste: This includes solutions containing the compound, as well as rinsate from cleaning contaminated glassware.

  • Contaminated Sharps: Any needles, scalpels, or other sharps that have come into contact with the compound.

Step 2: Select Appropriate Waste Containers

  • All waste containers must be in good condition, compatible with the waste they will hold, and have a securely fitting lid.[10]

  • For solid waste, a clearly labeled, dedicated hazardous waste container is required.

  • For liquid waste, use a container that will not react with the solvents used. For instance, do not store acidic solutions in metal containers.[11]

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safe disposal.[12]

  • As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.[1][8]

  • The label must include:

    • The words "Hazardous Waste".[10][12]

    • The full chemical name: "2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione". Avoid using abbreviations or chemical formulas.[10]

    • An indication of the hazards (e.g., "Reactive," "Toxic").

    • The date accumulation started.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Hazard Assessment & PPE cluster_2 Segregation & Containment cluster_3 Storage & Disposal A 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione Waste Generated B Assess Hazards: - Reactive (Nitro) - Toxic - Potential HF formation A->B START C Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat B->C D Segregate Waste: - Solid - Liquid - Sharps C->D E Select Compatible Container D->E F Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by EHS or Licensed Disposal Vendor G->H Container Full or per Schedule

Sources

Personal protective equipment for handling 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione

This document provides essential safety protocols and operational guidance for handling 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (CAS No. 1402586-10-0). As a dedicated partner in your research and development endeavors, we aim to furnish you with the critical information necessary to ensure laboratory safety and experimental integrity. The following procedures are synthesized from an analysis of the compound's constituent chemical moieties and best practices for handling related substances.

A Note on Scientific Precaution: A specific, verified Safety Data Sheet (SDS) for 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is not widely available. Therefore, this guide is constructed based on a conservative assessment of hazards associated with structurally similar compounds, namely halogenated nitroaromatics and isoindoline derivatives.[1] This precautionary approach is fundamental to maintaining a safe laboratory environment.

Hazard Assessment by Structural Analogy

To establish a robust safety protocol, we must infer the potential hazards of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione by examining its core structures: a halogenated nitroaromatic group (fluoro-nitrobenzyl) and an isoindoline-1,3-dione group.

  • Halogenated Nitroaromatic Compounds: This class of chemicals is often associated with toxicity and environmental hazards.[2] Compounds like 1-Chloro-4-nitrobenzene are listed as toxic if swallowed, in contact with skin, or inhaled, with suspected mutagenic and carcinogenic effects.[2]

  • Isoindoline Derivatives: The core isoindoline structure can cause skin, eye, and respiratory irritation.[3]

Based on these analogs, it is prudent to handle 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and as a likely irritant to the skin, eyes, and respiratory system.

Structurally Related Compound CAS Number Key GHS Hazard Statements
1-Chloro-4-nitrobenzene100-00-5Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331); Suspected of causing genetic defects (H341); Suspected of causing cancer (H351); Toxic to aquatic life with long lasting effects (H411).[2]
Isoindoline496-12-8Causes skin irritation (H315); Causes serious eye irritation (H319); May cause respiratory irritation (H335).[3]
5-Nitroisoquinoline607-32-9Harmful if swallowed (H302); Harmful in contact with skin (H312); Causes skin irritation (H315); Harmful if inhaled (H332).[4]

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of specific PPE is contingent on the nature of the procedure being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical safety goggles with side-shields or a full-face shield.[5]Chemical-resistant nitrile gloves (inspected before use).[6][7]Long-sleeved lab coat.[6]NIOSH-approved N95 (or higher) respirator is required if handling outside of a fume hood.[1][5]
Solution Preparation/Handling Chemical safety goggles.[8]Chemical-resistant nitrile gloves.Long-sleeved lab coat.Not required if performed within a certified chemical fume hood.
Equipment Cleaning & Waste Disposal Chemical safety goggles.Chemical-resistant nitrile gloves.Long-sleeved lab coat.Not required if performed within a certified chemical fume hood.

Causality of PPE Choices:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against fine powders and accidental splashes. A face shield offers an additional layer of protection for the entire face.[5]

  • Skin Protection:

    • Gloves: Nitrile gloves offer good resistance to a variety of chemical classes. Always use proper glove removal technique to avoid contaminating your skin.[7] Contaminated gloves must be disposed of as hazardous waste.[7]

    • Lab Coat: A long-sleeved lab coat protects the skin on your arms and prevents contamination of personal clothing.[6]

  • Respiratory Protection: Fine powders can easily become airborne, creating a significant inhalation hazard.[1] All handling of the solid compound should occur within a chemical fume hood. If this is not feasible, a NIOSH-approved respirator is mandatory.[1][5]

Operational Handling Protocol

Adherence to a strict, step-by-step protocol is the most effective way to minimize exposure risk and ensure experimental reproducibility.

Prerequisite: Engineering Controls All operations involving 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione, especially the handling of its solid form, must be conducted in a certified chemical fume hood. This is your primary barrier against inhalation of dust or vapors.

Step-by-Step Handling Procedure:

  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvent) and waste containers are present and clearly labeled.

  • Weighing and Transfer:

    • Place an analytical balance with a draft shield inside the fume hood if possible.[1]

    • Using a dedicated micro-spatula, carefully transfer the desired amount of the solid compound from the stock vial to a pre-tared weigh boat or directly into the reaction vessel.

    • The primary goal is to avoid generating dust.[1] Move slowly and deliberately. If any dust is generated, allow it to settle within the fume hood before proceeding.

  • Dissolution:

    • To prevent splashing, add the solvent slowly down the side of the vessel containing the solid.

    • If agitation is required, cap the vessel and gently swirl or use a magnetic stirrer at a low setting.

  • Post-Handling Decontamination:

    • Thoroughly clean the spatula and any other reusable equipment that contacted the compound using a suitable solvent (e.g., acetone, ethyl acetate).

    • Collect this cleaning solvent in a designated "Halogenated Organic Waste" container.[2][9]

    • Wipe down the work surface in the fume hood with a solvent-dampened towel, which should also be disposed of as solid hazardous waste.

  • Personal Decontamination: After completing all work and properly disposing of waste, remove your gloves and lab coat, and immediately wash your hands and arms thoroughly with soap and water.[3][8]

G cluster_0 A Preparation (Assemble equipment & waste containers in fume hood) B Weighing & Transfer (Minimize dust generation) A->B Proceed C Dissolution (Add solvent slowly to solid) B->C Proceed D Post-Handling Cleanup (Decontaminate equipment & surfaces) C->D Proceed E Waste Segregation (Collect all contaminated materials) D->E Final Step

Caption: Standard operational workflow for handling the solid compound.

Disposal Plans

Proper waste management is a critical safety function. Due to its halogenated nitroaromatic structure, 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione requires specific disposal procedures.[2][9]

Waste Segregation is Paramount:

  • Halogenated Organic Waste: This compound and any solutions containing it must be collected in a dedicated waste container labeled "Halogenated Organic Waste".[2] Do not mix this waste with non-halogenated solvents, as this complicates and increases the cost of disposal.[9][10]

  • Solid Waste: All disposables that have come into contact with the compound (e.g., gloves, weigh boats, bench paper, contaminated paper towels) must be collected in a separate, clearly labeled hazardous solid waste container.[1]

  • Sharps Waste: Any contaminated needles or broken glass must be disposed of in a designated sharps container.[1]

Container Management:

  • Compatibility: Use containers made of compatible materials (e.g., glass or designated polyethylene) that are in good condition and have a tight-fitting screw cap.[9]

  • Labeling: All waste containers must be labeled immediately with:

    • The words "Hazardous Waste".[2][9]

    • The full chemical name: "2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione".[2]

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard).[2]

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[2][9]

Final Disposal Pathway:

The universally recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration at a licensed hazardous waste facility.[2] This process effectively destroys the toxic organic molecules.[2] Always contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup and ensure full compliance with all local, state, and federal regulations.[2][9]

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
  • 2-Nitrobenzyl alcohol (CAS 612-25-9). HazComFast.
  • 2-(2-fluoro-4-nitrobenzyl)isoindoline-1,3-dione. Sigma-Aldrich.
  • SAFETY DATA SHEET - Isoindoline. Fisher Scientific.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • SAFETY DATA SHEET - 2-CHLORO-5-FLUORO-4-METHOXYPYRIDINE. INDOFINE Chemical Company, Inc.
  • SAFETY DATA SHEET - 5-Nitroisoquinoline. Thermo Fisher Scientific.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • PPE and Safety Equipment When Using Chemicals. Compliance Partners.
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.